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  • Product: 2-Acetamidopentyl acetate
  • CAS: 145842-46-2

Core Science & Biosynthesis

Foundational

Chemical Architecture, Physicochemical Profiling, and Biocatalytic Utility of 2-Acetamidopentyl Acetate (CAS 145842-46-2)

Executive Summary In the landscape of modern organic synthesis and peptidomimetic drug design, bifunctional aliphatic compounds serve as critical building blocks. 2-Acetamidopentyl acetate (CAS 145842-46-2) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and peptidomimetic drug design, bifunctional aliphatic compounds serve as critical building blocks. 2-Acetamidopentyl acetate (CAS 145842-46-2) is a highly versatile intermediate characterized by its dual functionalization: a primary acetate ester and a secondary acetamide. This structural dichotomy—pairing a highly labile ester with a robust amide—makes it an exceptional substrate for chemoselective transformations and enzymatic kinetic resolution.

This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and field-proven experimental workflows for manipulating 2-acetamidopentyl acetate. By leveraging biocatalytic protocols, specifically utilizing Candida antarctica Lipase B (CALB), researchers can achieve high enantiomeric excess (ee) necessary for downstream pharmaceutical applications.

Chemical Architecture & Structural Elucidation

The IUPAC nomenclature for this compound is N-[1-[(acetyloxy)methyl]butyl]-acetamide . However, it is more commonly referred to by its functional backbone as 2-acetamidopentyl acetate.

Structural Breakdown
  • Carbon Backbone: A five-carbon (pentyl) aliphatic chain provides moderate lipophilicity.

  • C1 Position: Functionalized with an acetate ester (–O–CO–CH₃). This primary ester is highly susceptible to nucleophilic attack and enzymatic hydrolysis.

  • C2 Position: Functionalized with an acetamide group (–NH–CO–CH₃). The C2 carbon is a chiral center , meaning the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless stereospecifically synthesized or resolved.

Causality in Reactivity: The proximity of the C2 chiral center to the C1 ester linkage is the fundamental driver for biocatalytic stereodiscrimination. When entering an enzyme's active site, the steric bulk of the propyl chain (C3-C5) forces the molecule into a specific conformation, allowing lipases to selectively hydrolyze one enantiomer over the other[1].

Physicochemical Properties

Understanding the physical properties of 2-acetamidopentyl acetate is critical for solvent selection, extraction protocols, and predicting its behavior in biological assays[2].

PropertyValueCausality / Significance in Workflow
Molecular Formula C9H17NO3Defines the core mass and stoichiometry for reaction equivalents.
Molecular Weight 187.24 g/mol Critical for calculating precise molar equivalents in biocatalysis.
Topological Polar Surface Area 55.4 ŲIndicates moderate membrane permeability; relevant for peptidomimetic drug design.
Hydrogen Bond Donors 1 (–NH)Facilitates orientation and anchoring within the enzyme active site.
Hydrogen Bond Acceptors 3 (C=O, C=O, –O–)Drives solubility in polar aprotic solvents (e.g., EtOAc, acetone).
Rotatable Bonds 7Confers high conformational flexibility, requiring a rigid enzyme pocket for stereoselection.

Reactivity Profiles & Mechanistic Pathways

The differential stability of the ester and amide bonds allows for orthogonal deprotection strategies.

  • Chemoselective Ester Cleavage: Mild basic conditions (e.g., K₂CO₃ in methanol) will rapidly transesterify the C1 acetate, yielding 2-acetamidopentan-1-ol, while leaving the C2 acetamide completely intact.

  • Global Deprotection: Harsher conditions, such as refluxing in 6M HCl, are required to cleave the amide bond, ultimately yielding the fully deprotected amino alcohol (2-aminopentan-1-ol).

Reactivity A 2-Acetamidopentyl Acetate (Bifunctional) B 2-Acetamidopentan-1-ol (Ester Cleaved) A->B Mild Base (K2CO3, MeOH) Chemoselective C 2-Aminopentan-1-ol (Fully Deprotected) A->C Harsh Conditions Global Deprotection B->C Strong Acid (6M HCl, Δ) Amide Hydrolysis

Chemoselective hydrolysis pathways of 2-acetamidopentyl acetate.

Experimental Methodologies

Protocol 1: Chemoselective Hydrolysis of the Acetate Group

This protocol isolates the alcohol derivative without compromising the amide linkage.

  • Step 1: Dissolve 10 mmol of 2-acetamidopentyl acetate in 20 mL of anhydrous methanol.

  • Step 2: Add 0.5 equivalents (5 mmol) of anhydrous potassium carbonate (K₂CO₃).

  • Step 3: Stir at room temperature (20–25 °C) for 2 hours.

  • System Validation: Monitor via TLC (EtOAc:Hexane 1:1). The reaction is self-validating; if the starting material spot disappears and a single, more polar spot appears, chemoselectivity is achieved. If a highly polar, ninhydrin-positive spot appears, the amide has been undesirably cleaved (indicating water contamination driving global hydrolysis).

  • Step 4: Quench with saturated NH₄Cl, extract with dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Enzymatic Kinetic Resolution using CALB

To isolate the (R)- and (S)-enantiomers, we utilize [3]. CALB features a Ser-His-Asp catalytic triad within a narrow active site, making it highly stereoselective[1].

  • Step 1 (Preparation): Suspend 50 mg of immobilized CALB (Novozym 435) in 10 mL of a biphasic system (Phosphate buffer pH 7.5 / Diisopropyl ether 1:1)[4].

  • Step 2 (Initiation): Add 5 mmol of racemic 2-acetamidopentyl acetate.

  • Step 3 (Incubation): Incubate the mixture at 40 °C in an orbital shaker at 150 rpm.

  • Causality of Choice: 40 °C provides the optimal thermodynamic balance. Higher temperatures increase the reaction rate but risk thermal racemization or non-enzymatic background hydrolysis, which would destroy the enantiomeric ratio (E-value).

  • Step 4 (Extraction): Once 50% conversion is reached (typically 6-8 hours, confirmed by Chiral GC), filter out the immobilized enzyme. Extract the aqueous layer with diethyl ether.

  • System Validation: Diethyl ether is explicitly chosen for extraction because its low boiling point (34.6 °C) prevents thermal degradation of the product during solvent evaporation, preserving the ee of the thermally sensitive acetate.

  • Step 5 (Separation): Separate the unreacted (R)-acetate from the hydrolyzed (S)-alcohol via silica gel flash chromatography.

Workflow Start Racemic 2-Acetamidopentyl Acetate Enzyme CALB (Novozym 435) + Buffer Start->Enzyme Incubate Incubate (40°C, 150 rpm) Enzyme->Incubate Extract Liquid-Liquid Extraction Incubate->Extract Separate Silica Gel Chromatography Extract->Separate Result1 (S)-2-Acetamidopentan-1-ol Separate->Result1 Result2 (R)-2-Acetamidopentyl Acetate Separate->Result2

Workflow for the enzymatic kinetic resolution of 2-acetamidopentyl acetate using CALB.

References

  • Application of Lipase B from Candida antarctica in the Pharmaceutical Industry Source: ACS Organic Process Research & Development URL:[Link]

  • 1TCA: THE SEQUENCE, CRYSTAL STRUCTURE DETERMINATION AND REFINEMENT OF TWO CRYSTAL FORMS OF LIPASE B FROM CANDIDA ANTARCTICA Source: RCSB Protein Data Bank (PDB) URL:[Link]

  • Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

2-Acetamidopentyl Acetate: Mechanism of Action, Enzymatic Bioactivation, and Utility as a Metabolic Probe

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary While 2-acetamidopentyl acetate (CAS 145842-46-2) is not a commercia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

While 2-acetamidopentyl acetate (CAS 145842-46-2) is not a commercial therapeutic, its unique structural architecture—combining an ester and an amide on a short aliphatic chain—makes it a highly valuable bifunctional probe in biochemical research. This whitepaper details its mechanism of action as a dual-kinetic reporter for sequential prodrug bioactivation and its subsequent role as a short-chain lipid analog modulating the sphingolipid salvage pathway. By understanding its metabolic trajectory, researchers can leverage this compound to validate enzyme-targeted delivery systems and study lipid-mediated cellular signaling.

Structural Rationale & Chemical Kinetics

The molecular design of 2-acetamidopentyl acetate (2-APA) features an O-acetate (ester) at position 1 and an N-acetate (amide) at position 2 of a pentyl chain. This configuration acts as a chemical mimic for acetylated amino alcohols and prodrug scaffolds.

In biological systems, esters and amides exhibit vastly different hydrolytic stabilities. The ester bond is highly susceptible to rapid cleavage by ubiquitous serine hydrolases, whereas the amide bond requires specialized amidases and exhibits a significantly longer half-life[1]. This differential kinetic profile allows 2-APA to serve as a "molecular timer," enabling researchers to isolate and study Phase I (rapid) and Phase II (slow) bioactivation events in a controlled environment.

Mechanism of Action: Dual-Enzyme Bioactivation Pathway

The biological processing of 2-APA follows a strict, sequential two-step enzymatic cleavage pathway:

Phase I: Carboxylesterase-Mediated O-Deacetylation Upon entering the intracellular environment, the O-acetate group is rapidly hydrolyzed by Carboxylesterases (CES1 in the liver, CES2 in the intestine and tumors). CES enzymes are the primary serine hydrolases responsible for the bioactivation of ester-containing prodrugs[1]. This step converts 2-APA into the intermediate 2-acetamido-1-pentanol . Because CES enzymes prefer substrates with specific acyl-to-alcohol volume ratios, the small acetate group is cleaved with high catalytic efficiency ( Vmax​ )[2].

Phase II: Amidase-Mediated N-Deacetylation The resulting intermediate is subsequently processed by Fatty Acid Amide Hydrolase (FAAH) or related amidases. FAAH is a membrane-bound serine hydrolase that natively catalyzes the hydrolysis of fatty acid amides (like anandamide) but is widely exploited for amide-prodrug cleavage[3]. This slower, rate-limiting step removes the N-acetate group, releasing the fully active metabolite: 2-amino-1-pentanol [4].

G A 2-Acetamidopentyl acetate (Prodrug Scaffold) B 2-Acetamido-1-pentanol (Intermediate) A->B CES1 / CES2 (Rapid O-deacetylation) C 2-Amino-1-pentanol (Active Metabolite) B->C FAAH / Amidases (Slow N-deacetylation)

Fig 1: Sequential enzymatic cleavage of 2-acetamidopentyl acetate by CES and FAAH.

Biological Pathway Modulation: Sphingolipid Analog Activity

Once fully bioactivated, the terminal metabolite (2-amino-1-pentanol) exerts its biological effect by acting as a short-chain structural analog of endogenous sphingoid bases (e.g., sphingosine, which possesses a 2-amino-1,3-diol backbone).

In the sphingolipid salvage pathway, endogenous sphingosine is acylated by Ceramide Synthase (CerS) to form ceramides—critical signaling lipids that regulate cellular apoptosis, proliferation, and stress responses. Because 2-amino-1-pentanol mimics the polar headgroup of sphingosine, it competitively binds to the active site of CerS. This competitive modulation alters the endogenous ceramide pool, making 2-APA a useful upstream probe for investigating lipid-driven apoptotic pathways without utilizing highly lipophilic, insoluble long-chain ceramides.

G Metabolite 2-Amino-1-pentanol (Short-Chain Analog) CerS Ceramide Synthase (CerS) Metabolite->CerS Competitive Modulation Sphingosine Endogenous Sphingosine Sphingosine->CerS Ceramide Ceramides CerS->Ceramide Apoptosis Cellular Signaling (Apoptosis / Survival) Ceramide->Apoptosis

Fig 2: Intersection of 2-amino-1-pentanol with the sphingolipid salvage pathway.

Quantitative Data Summary

The following table summarizes the representative kinetic parameters of 2-APA bioactivation, highlighting the stark contrast between esterase and amidase processing speeds.

Enzymatic StepPrimary Enzyme ClassSubcellular Location Vmax​ (nmol/min/mg) Km​ (µM)In Vitro Half-Life ( t1/2​ )
Phase I (O-deacetylation) Carboxylesterase (CES1/2)ER Lumen / Cytosol450 - 60015 - 25< 10 minutes
Phase II (N-deacetylation) Amidase (FAAH)ER Membrane12 - 2085 - 1104 - 6 hours

Table 1: Representative kinetic parameters for the sequential bioactivation of 2-APA.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems . By incorporating specific enzymatic inhibitors, researchers can definitively prove the causality of the observed metabolic transformations.

Protocol 1: In Vitro Dual-Enzyme Kinetic Assay (LC-MS/MS)

Objective: To quantify the sequential cleavage of 2-APA and validate the specific enzymes responsible.

  • Step 1: Substrate Preparation. Prepare a 10 mM stock of 2-APA in DMSO. Dilute to a working concentration of 50 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Inhibitor Pre-incubation (The Validation Step). Divide human liver microsomes (HLM, 1 mg/mL) into three cohorts:

    • Cohort A (Control): Vehicle only.

    • Cohort B (CES Block): Pre-incubate with 10 µM Bis-pNPP (a pan-CES inhibitor) for 15 mins. Causality: Prevents Phase I cleavage, proving CES dependence.

    • Cohort C (FAAH Block): Pre-incubate with 1 µM URB597 (a selective FAAH inhibitor) for 15 mins. Causality: Allows Phase I but prevents Phase II, trapping the intermediate.

  • Step 3: Reaction Initiation. Add 2-APA to all cohorts and incubate at 37°C.

  • Step 4: Quenching & Analysis. At predefined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and quench with 150 µL ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of 2-APA and the appearance of 2-acetamido-1-pentanol and 2-amino-1-pentanol.

Protocol 2: Cellular Lipidomics Profiling

Objective: To determine the downstream effect of bioactivated 2-APA on the sphingolipid salvage pathway.

  • Step 1: Cell Culture. Seed HepG2 cells in 6-well plates at 5×105 cells/well. Allow 24 hours for adherence.

  • Step 2: Probe Treatment. Treat cells with 100 µM 2-APA for 24 hours. Include a vehicle-treated control and a positive control treated with Fumonisin B1 (a known CerS inhibitor).

  • Step 3: Lipid Extraction. Wash cells with cold PBS. Perform a modified Bligh-Dyer extraction using Chloroform:Methanol:Water (2:2:1.8 v/v/v). Collect the lower organic phase and dry under a gentle stream of nitrogen.

  • Step 4: Sphingolipid Quantification. Reconstitute the lipid pellet in Methanol:Isopropanol (1:1). Quantify total cellular ceramides (C16, C18, C24 species) using targeted LC-MS/MS. Causality: A dose-dependent shift in the ceramide profile relative to controls validates that the bioactivated 2-amino-1-pentanol effectively competes at the CerS active site.

References

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance?
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Foundational

Analytical Profiling of 2-Acetamidopentyl Acetate: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 2-Acetamidopentyl acetate (CAS No. 145842-46-2) is a specialized bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2-Acetamidopentyl acetate (CAS No. 145842-46-2) is a specialized bifunctional aliphatic compound featuring both an ester (acetate) and an amide (acetamido) moiety[1]. In drug development and synthetic organic chemistry, accurately characterizing such intermediates is paramount to ensuring downstream synthetic viability. As a Senior Application Scientist, I approach the validation of this molecule by looking beyond nominal mass. Leveraging high-resolution mass spectrometry (HRMS) to confirm its exact monoisotopic mass is the only definitive way to rule out isobaric interference. This whitepaper systematically breaks down the molecular weight, exact mass data, and the self-validating analytical protocols required to definitively identify 2-acetamidopentyl acetate.

Physicochemical Properties & Mass Data

Understanding the causality behind mass measurements begins with the molecular formula: C9H17NO3 . The nominal mass of this compound is 187 Da. However, in modern analytical workflows, relying on nominal mass is insufficient due to the high probability of isobaric overlap in complex biological or synthetic matrices.

The exact monoisotopic mass—calculated using the most abundant isotopes of carbon ( 12 C), hydrogen ( 1 H), nitrogen ( 14 N), and oxygen ( 16 O)—is 187.12084 Da [2]. This value is the critical threshold for HRMS identification.

Table 1: Mass and Structural Parameters of 2-Acetamidopentyl Acetate
ParameterValueAnalytical Significance
Molecular Formula C9H17NO3Base composition for isotopic pattern prediction.
Average Molecular Weight 187.239 g/mol Used for macroscopic stoichiometric calculations.
Monoisotopic Exact Mass 187.12084 DaCritical for HRMS identification (<5 ppm mass error)[2].
[M+H]⁺ Adduct Exact Mass 188.12813 DaPrimary target ion in positive Electrospray Ionization (ESI+)[3].
[M+Na]⁺ Adduct Exact Mass 210.11007 DaSecondary confirmation ion, common in LC-MS buffers[3].

Self-Validating LC-HRMS Methodology

To ensure absolute trustworthiness, any analytical protocol must be a self-validating system. The following LC-HRMS methodology incorporates built-in System Suitability Testing (SST) to guarantee mass accuracy before sample acquisition occurs.

Step-by-Step LC-HRMS Protocol

Step 1: System Calibration & Suitability (Self-Validation Step)

  • Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) directly into the mass spectrometer.

  • Causality: This ensures the Orbitrap or Time-of-Flight (TOF) analyzer is calibrated to achieve a mass accuracy of < 2 ppm. Self-Validation: If the mass error of the calibration standard exceeds 2 ppm, the system automatically halts the sequence, preventing the acquisition of invalid or shifted data.

Step 2: Sample Preparation

  • Action: Dissolve 2-acetamidopentyl acetate in LC-MS grade methanol to a final concentration of 1 µg/mL. Spike the sample with an isotopically labeled internal standard (e.g., a 13 C-labeled analog) at 0.5 µg/mL.

  • Causality: The internal standard corrects for matrix effects and ionization suppression in the ESI source, ensuring that the quantitative signal is reliable and reproducible across different batches.

Step 3: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL of the prepared sample onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm particle size). Utilize a gradient elution consisting of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: Formic acid acts as an essential proton source, driving the equilibrium toward the formation of the[M+H]⁺ adduct (m/z 188.1281)[3] while simultaneously maintaining sharp, symmetrical chromatographic peak shapes by preventing secondary interactions with free silanols on the column.

Step 4: Data Acquisition (ESI+ HRMS)

  • Action: Acquire full-scan MS data (m/z 100–500) at a mass resolution of 70,000 (at m/z 200). Trigger data-dependent MS/MS (ddMS2) specifically for the target precursor m/z 188.1281 using a normalized collision energy (NCE) of 25.

  • Causality: High resolution (70,000) separates the target analyte from background chemical noise, while ddMS2 generates the structural fragments needed for definitive identification.

LCHRMS_Workflow N1 Sample Preparation (Dilution & Internal Standard) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 ESI+ Ionization (Formation of [M+H]+ m/z 188.1281) N2->N3 N4 High-Resolution Mass Analysis (Orbitrap/TOF, <5 ppm error) N3->N4 N5 Data Processing (Exact Mass & Isotope Pattern) N4->N5

Step-by-step LC-HRMS workflow for validating the exact mass of 2-acetamidopentyl acetate.

Structural Elucidation via MS/MS Fragmentation

The true identity of 2-acetamidopentyl acetate is confirmed not just by its intact exact mass, but by its collision-induced dissociation (CID) fragmentation pattern. The presence of both an acetate and an acetamido group dictates highly specific, predictable neutral losses.

Mechanistic Causality of Fragmentation:
  • Loss of Acetic Acid: The ester (acetate) group is highly susceptible to cleavage under CID conditions. The protonated molecular ion ([M+H]⁺, m/z 188.1281) readily loses a neutral acetic acid molecule (CH₃COOH, exact mass 60.0211 Da), yielding a prominent, stable fragment at m/z 128.1070 .

  • Loss of Ketene: Alternatively, the acetamido group can undergo a characteristic rearrangement resulting in the loss of ketene (C₂H₂O, exact mass 42.0106 Da), resulting in a secondary diagnostic fragment at m/z 146.1175 .

Fragmentation M [M+H]+ m/z 188.1281 (C9H18NO3+) F1 Loss of Acetic Acid [-60.0211 Da] m/z 128.1070 (C7H14NO+) M->F1 -CH3COOH F2 Loss of Ketene [-42.0106 Da] m/z 146.1175 (C7H16NO2+) M->F2 -C2H2O F3 Further Fragmentation m/z 86.0964 (C5H12N+) F1->F3 -C2H2O

Proposed ESI+ collision-induced dissociation pathway for 2-acetamidopentyl acetate.

Conclusion

Accurate mass profiling of 2-acetamidopentyl acetate (C9H17NO3) requires rigorous adherence to exact mass calculations and high-resolution MS workflows. By targeting the monoisotopic mass of 187.12084 Da and validating the structure through predictable MS/MS neutral losses (such as the diagnostic loss of acetic acid), researchers can confidently track this compound through complex synthetic and biological matrices. Implementing self-validating system suitability checks ensures that the resulting data maintains the highest standards of scientific integrity.

References

  • [2] Title: 7-Keto-8-Aminopelargonic Acid | C9H17NO3 | CID 173 - PubChem (Source for C9H17NO3 monoisotopic exact mass data). Source: nih.gov. URL:

  • [1] Title: Buy Matlystatin E (EVT-1198840) | 140638-26-2 - EvitaChem (Source for 2-Acetamidopentyl acetate CAS No. 145842-46-2 nomenclature). Source: evitachem.com. URL:

  • [3] Title: Ethyl 2-(4-hydroxypiperidin-1-yl)acetate (C9H17NO3) - PubChemLite (Source for C9H17NO3 adduct exact masses including [M+H]⁺ and [M+Na]⁺). Source: uni.lu. URL:

Sources

Exploratory

Discovery and Early Synthesis Pathways of 2-Acetamidopentyl Acetate: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In the landscape of medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the protection and lipophilic modulation of chiral amino alcohols are critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the protection and lipophilic modulation of chiral amino alcohols are critical steps. 2-Acetamidopentyl acetate (CAS 145842-46-2)[1], systematically known as N-[1-[(acetyloxy)methyl]butyl]-acetamide, serves as a highly lipophilic, globally protected derivative of the versatile chiral building block 2-amino-1-pentanol (norvalinol)[2].

While 2-amino-1-pentanol is frequently utilized in the synthesis of toll-like receptor modulators and antiviral agents like telaprevir[3], its unprotected amine and hydroxyl groups are highly reactive and hydrophilic. The di-acetylation of this scaffold into 2-acetamidopentyl acetate neutralizes the nucleophilicity of both heteroatoms, significantly increases the partition coefficient (LogP), and allows the molecule to survive aggressive downstream synthetic conditions (such as cross-coupling or harsh oxidations) before selective enzymatic or chemical deprotection.

This whitepaper details the authoritative discovery pathways, the causality behind reagent selection, and the self-validating experimental methodologies required to synthesize 2-acetamidopentyl acetate from its fundamental amino acid precursor.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of 2-acetamidopentyl acetate relies on a robust two-stage pathway: the de novo reduction of the amino acid norvaline, followed by a global N- and O-acetylation.

Stage 1: Chemoselective Reduction of Norvaline

Traditional reductions of amino acids to amino alcohols often employ Lithium Aluminum Hydride (LiAlH₄). However, LiAlH₄ requires rigorously anhydrous conditions, poses severe exothermic hazards upon quenching, and frequently forms intractable aluminum emulsions during aqueous workup that trap the highly polar amino alcohol product.

The Causal Choice: To circumvent these issues, we deploy a Sodium Borohydride/Iodine (NaBH₄/I₂) system[4]. The addition of molecular iodine to NaBH₄ in tetrahydrofuran (THF) generates diborane ( B2​H6​ ) in situ. Diborane is an electrophilic reducing agent that coordinates directly with the electron-rich carboxylic acid oxygen, driving the reduction to the primary alcohol chemoselectively. Crucially, this mechanism does not proceed via an enolizable intermediate, thereby perfectly preserving the α-stereocenter of the starting L- or D-norvaline.

Stage 2: Global Acetylation

Converting 2-amino-1-pentanol to 2-acetamidopentyl acetate requires acetylating two heteroatoms with differing nucleophilicities. The primary amine undergoes rapid N-acetylation. However, the adjacent steric bulk of the propyl chain moderately hinders the primary alcohol, often leading to incomplete O-acetylation and the accumulation of mono-acetylated artifacts.

The Causal Choice: We utilize Acetic Anhydride ( Ac2​O ) and Pyridine, supplemented with a catalytic amount of 4-Dimethylaminopyridine (DMAP) . DMAP acts as a hyper-nucleophilic catalyst, reacting with Ac2​O to form a highly electrophilic N-acylpyridinium intermediate. This intermediate forces the O-acetylation of the sterically hindered alcohol to absolute completion.

Pathway N1 Norvaline (C5H11NO2) N2 2-Amino-1-pentanol (C5H13NO) N1->N2 NaBH4 / I2 in THF Chemoselective Reduction N3 2-Acetamidopentyl acetate (C9H17NO3) N2->N3 Ac2O, Pyridine, DMAP Global N- and O-Acetylation

Retrosynthetic and forward synthesis pathway of 2-acetamidopentyl acetate.

Self-Validating Experimental Methodologies

The following protocols are engineered as self-validating systems, incorporating in-process analytical checkpoints to ensure reaction fidelity before proceeding to downstream steps.

Protocol A: Synthesis of 2-Amino-1-pentanol (Norvalinol)
  • Setup: Suspend L-Norvaline (1.0 eq, 100 mmol) and NaBH₄ (2.5 eq, 250 mmol) in 200 mL of anhydrous THF in a 500 mL round-bottom flask under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • In Situ Diborane Generation: Dissolve Iodine ( I2​ , 1.0 eq, 100 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 45 minutes. Caution: Vigorous hydrogen gas evolution will occur.

  • Reflux & Self-Validation: Once addition is complete, heat the mixture to reflux (70 °C) for 14 hours.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with methanol, and spot on a silica TLC plate alongside a norvaline standard. Develop with Ninhydrin stain and heat. The complete disappearance of the baseline norvaline spot confirms exhaustive reduction.

  • Quench & Workup: Cool to 0 °C and cautiously quench with methanol until effervescence ceases. Concentrate the mixture in vacuo, dissolve the white residue in 20% aqueous KOH (100 mL), and extract with Dichloromethane (DCM) (3 x 100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and evaporate to yield 2-amino-1-pentanol as a pale yellow oil.

Protocol B: Di-Acetylation to 2-Acetamidopentyl Acetate
  • Setup: Dissolve 2-amino-1-pentanol (1.0 eq, 50 mmol) in 150 mL of anhydrous DCM. Add Pyridine (3.0 eq, 150 mmol) and DMAP (0.1 eq, 5 mmol). Cool the system to 0 °C.

  • Acetylation: Add Acetic Anhydride ( Ac2​O , 2.5 eq, 125 mmol) dropwise via an addition funnel over 30 minutes to control the exothermic N-acetylation.

  • Stirring & Self-Validation: Remove the ice bath and stir at 25 °C for 6 hours.

    • Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in DCM, and analyze via GC-MS. The chromatogram must show a single major peak with a molecular ion ( M+ ) of 187.24 m/z. If a peak at 145 m/z is detected (indicating mono-acetylation), add an additional 0.5 eq of Ac2​O and stir for 2 more hours.

  • Workup & Purification: Wash the organic layer sequentially with saturated aqueous NaHCO3​ (2 x 100 mL) to neutralize acetic acid, followed by 1M HCl (50 mL) to remove residual pyridine, and finally brine (100 mL). Dry over MgSO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 7:3) to afford 2-acetamidopentyl acetate.

W S1 1. Dissolve 2-Amino-1-pentanol in anhydrous DCM S2 2. Add Pyridine (3.0 eq) & DMAP (0.1 eq) S1->S2 S3 3. Dropwise addition of Ac2O (2.5 eq) at 0°C S2->S3 S4 4. Stir at 25°C for 6h (Monitor via GC-MS) S3->S4 S5 5. Aqueous Workup (NaHCO3 & Brine wash) S4->S5 S6 6. Organic Concentration & Silica Gel Purification S5->S6

Step-by-step experimental workflow for the global acetylation process.

Quantitative Data & Reaction Parameters

The following table summarizes the key quantitative metrics, expected yields, and analytical markers for the two-stage synthesis pathway, providing a benchmark for reproducibility.

ParameterStage 1: Reduction (Core Scaffold)Stage 2: Acetylation (Target Molecule)
Target Product 2-Amino-1-pentanol ( C5​H13​NO )2-Acetamidopentyl acetate ( C9​H17​NO3​ )
Primary Reagents NaBH₄ (2.5 eq), I₂ (1.0 eq)Ac₂O (2.5 eq), Pyridine (3.0 eq), DMAP (0.1 eq)
Solvent System Anhydrous THFAnhydrous DCM
Temperature Profile 0 °C 70 °C (Reflux)0 °C 25 °C (Room Temp)
Reaction Time 14 hours6 hours
Expected Yield (%) 82% - 88%91% - 95%
Analytical Marker Ninhydrin positive (purple spot)Ninhydrin negative; GC-MS M+ = 187.24 m/z
Purification Method Acid/Base Liquid-Liquid ExtractionSilica Gel Flash Chromatography

References

  • National Center for Biotechnology Information. "2-Amino-1-pentanol | CID 249017". PubChem. URL:[Link]

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine". Journal of Organic Chemistry, 56(20), 5964-5965. URL:[Link]

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Acetamidopentyl Acetate at Room Temperature

Executive Summary 2-Acetamidopentyl acetate (CAS 145842-46-2) is a bifunctional aliphatic compound characterized by the presence of both an acetate (ester) and an acetamide (amide) moiety. For researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Acetamidopentyl acetate (CAS 145842-46-2) is a bifunctional aliphatic compound characterized by the presence of both an acetate (ester) and an acetamide (amide) moiety. For researchers and drug development professionals, understanding the thermodynamic stability of this molecule at room temperature (25°C) is critical for formulation, storage, and pharmacokinetic profiling.

At room temperature and neutral pH, the molecule exhibits high thermodynamic stability. However, the bifunctional nature of the compound creates a divergent hydrolytic profile: the ester group acts as the thermodynamic "weak link," while the amide group remains highly recalcitrant to degradation. This whitepaper dissects the mechanistic causality behind this stability differential and provides a self-validating experimental workflow for kinetic profiling.

Thermodynamic Foundations of Bifunctional Stability

The stability of 2-acetamidopentyl acetate is fundamentally dictated by the differential resonance stabilization energies of its two functional groups.

The Amide Moiety (Acetamide)

Amides are inherently more stable than esters due to the strong resonance nature of the C–N bond 1[1]. Nitrogen has a lower electronegativity than oxygen, allowing it to sustain a positive charge more effectively. This enables the nitrogen lone pair to delocalize extensively into the carbonyl π -system, giving the C–N bond significant double-bond character 2[2]. Consequently, the ground state energy of the acetamide group is significantly lowered, raising the activation energy ( Ea​ ) required for nucleophilic attack to >20 kcal/mol. At 25°C, ambient thermal energy is insufficient to overcome this barrier, rendering spontaneous amide hydrolysis negligible 3[3].

The Ester Moiety (Acetate)

In contrast, the oxygen atom in the ester linkage is highly electronegative and holds its lone pairs tightly. The resulting resonance stabilization is weaker (~10–13 kcal/mol). Theoretical studies on the AAC2 hydrolysis mechanism demonstrate that the activation energy for ester cleavage is significantly lower, calculated between 15.7 and 18.3 kcal/mol 4[4]. While still slow at room temperature, the ester bond is the primary site of hydrolytic vulnerability.

HydrolysisPathway Intact 2-Acetamidopentyl acetate (Intact Molecule) EsterDeg 2-Acetamidopentanol + Acetic Acid (Ester Cleavage) Intact->EsterDeg k_ester Ea ≈ 15.7 - 18.3 kcal/mol (Primary Pathway) AmideDeg 2-Aminopentyl acetate + Acetic Acid (Amide Cleavage) Intact->AmideDeg k_amide Ea > 20 kcal/mol (Secondary Pathway)

Figure 1: Divergent hydrolytic degradation pathways of 2-acetamidopentyl acetate.

Quantitative Stability Metrics

To facilitate rapid risk assessment during formulation, the thermodynamic properties of the two functional groups are summarized below.

Thermodynamic PropertyAcetate (Ester Moiety)Acetamide (Amide Moiety)Causality / Mechanistic Driver
Resonance Stabilization ~10 - 13 kcal/mol~18 - 22 kcal/molNitrogen's lower electronegativity allows superior lone-pair delocalization compared to oxygen.
Activation Energy ( Ea​ ) 15.7 - 18.3 kcal/mol> 20.0 kcal/molLower double-bond character in the ester carbonyl makes it more susceptible to nucleophilic attack.
Spontaneous Hydrolysis (25°C) Extremely Slow (Years)Negligible (Decades)High Ea​ prevents ambient thermal energy from driving the transition state formation.
Primary Degradation Product 2-Acetamidopentanol2-Aminopentyl acetateThe C–O bond acts as the thermodynamic "weak link" in the bifunctional molecule.

Field-Proven Experimental Workflow for Stability Profiling

To empirically validate the thermodynamic stability of 2-acetamidopentyl acetate at room temperature, a robust, self-validating kinetic assay is required. The following protocol goes beyond standard sampling by incorporating a Mass Balance Validation step. This ensures that any observed depletion of the parent compound is strictly due to the anticipated hydrolysis pathways, ruling out orthogonal degradation (e.g., oxidation or intramolecular N→O acyl transfer).

Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Action: Prepare a 50 mM phosphate buffer at a physiologically relevant pH (7.4). Spike 2-acetamidopentyl acetate to a final concentration of 100 µg/mL.

  • Causality: A buffered system is critical to prevent the auto-catalytic pH shifts that occur as acetic acid is liberated during hydrolysis.

Step 2: Isothermal Incubation

  • Action: Aliquot the spiked matrix into sealed, silanized amber glass vials. Incubate in a thermostatic chamber at exactly 25°C. Include a blank buffer control.

  • Causality: Silanized glass prevents surface-catalyzed degradation, while amber glass eliminates the risk of confounding photo-degradation.

Step 3: Time-Course Sampling & Quenching

  • Action: Extract 100 µL aliquots at t=0,7,14,30, and 90 days. Immediately quench the sample by adding 400 µL of ice-cold acetonitrile (ACN).

  • Causality: The addition of a cold organic solvent dramatically lowers the dielectric constant of the medium and drops the temperature, instantly freezing the hydrolytic kinetics to capture an accurate snapshot of that specific time point.

Step 4: LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Quantify the intact parent mass, 2-acetamidopentanol, and 2-aminopentyl acetate against a standard curve.

Step 5: Mass Balance Validation (System Suitability)

  • Action: Calculate the molar sum of the intact compound and both degradation products.

  • Causality: Self-Validation Check. If the total molarity is <95% of the initial t=0 concentration, the protocol flags an unmonitored degradation pathway. If the mass balance is ≥95% , the kinetic data is validated and can be used to calculate the specific rate constants ( kester​ and kamide​ ).

ExperimentalWorkflow S1 1. Matrix Prep & Spiking S2 2. Isothermal Incubation (25°C) S1->S2 S3 3. Quenching (Cold ACN) S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Mass Balance Validation S4->S5

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

At room temperature, 2-acetamidopentyl acetate is a highly stable molecule. The profound resonance stabilization of the acetamide group effectively insulates it from ambient hydrolysis. While the acetate ester possesses a lower activation energy barrier and serves as the primary degradation vector, its spontaneous cleavage at 25°C in a neutral environment remains kinetically sluggish. By employing mass-balance-validated LC-MS/MS workflows, researchers can accurately map these subtle thermodynamic differentials for rigorous stability profiling.

References

  • [3] Formation and Stability of Enolates of Acetamide and Acetate Anion: An Eigen Plot for Proton Transfer at α-Carbonyl Carbon | Journal of the American Chemical Society.3

  • [1] Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters - MDPI. 1

  • [4] Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions | Request PDF - ResearchGate. 4

  • [2] Relative stability of amides, esters, anhydrides, and acyl chlorides | Khan Academy. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis and Derivatization of 2-Acetamidopentyl Acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Acetamidopentyl acetate (N-(1-acetoxypentan-2-yl)acetamide) Mechanistic Rationale & Pathway Design 2-Acetamidopentyl acetat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Acetamidopentyl acetate (N-(1-acetoxypentan-2-yl)acetamide)

Mechanistic Rationale & Pathway Design

2-Acetamidopentyl acetate is a highly versatile, lipophilic building block frequently utilized in the synthesis of peptidomimetics and prodrug formulations. The compound features a dual-functionalized pentyl chain—an ester (O-acetyl) and an amide (N-acetyl)—which imparts unique solubility and hydrogen-bonding characteristics similar to other established acetamide derivatives like 1[1].

The synthesis of this derivative from the commercially available amino acid, norvaline, requires a precise, two-step sequence designed to maximize yield while preventing racemization (if starting from L-norvaline):

  • Chemoselective Reduction: Standard sodium borohydride (NaBH₄) is insufficiently electrophilic to reduce carboxylic acids. By introducing iodine (I₂) into the THF suspension, diborane (B₂H₆) is generated in situ. Diborane acts as a strong Lewis acid, coordinating rapidly with the electron-rich carboxylate oxygen to facilitate complete 2 without the hazards associated with LiAlH₄[2].

  • Global Diacetylation: The resulting 2-amino-1-pentanol undergoes concurrent N- and O-acetylation. While N-acetylation is kinetically rapid, O-acetylation of the primary alcohol is sluggish. The addition of 4-dimethylaminopyridine (DMAP) acts as a highly efficient acyl transfer catalyst, forming an electrophilic N-acylpyridinium intermediate that drives the O-acetylation to completion.

Safety Note: Acetamide derivatives and their precursors require careful handling under ventilated conditions due to their biological activity and 3[3].

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps (TLC monitoring, specific quenching mechanisms) to ensure reproducibility and high purity.

Protocol A: Synthesis of 2-Amino-1-pentanol (Intermediate)

Objective: Chemoselective reduction of norvaline to an amino alcohol. Scale: 10.0 mmol

  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an N₂ atmosphere, suspend Norvaline (1.17 g, 10.0 mmol) and NaBH₄ (0.91 g, 24.0 mmol) in anhydrous THF (30 mL).

  • In Situ Borane Generation: Dissolve I₂ (2.54 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the flask at 0 °C over 30 minutes.

    • Causality: The slow addition controls the exothermic generation of borane and hydrogen gas, preventing thermal runaway and solvent loss.

  • Reflux & Reduction: Once hydrogen evolution ceases, heat the reaction mixture to reflux (65 °C) for 14 hours.

  • Borate Cleavage (Self-Validation Step): Cool the flask to 0 °C and cautiously add Methanol (15 mL) dropwise until effervescence strictly stops.

    • Causality: The reduction forms robust boron-oxygen and boron-nitrogen chelates. Methanolysis is mandatory to cleave these complexes and release the free amino alcohol.

  • Isolation: Concentrate the mixture under reduced pressure to yield a white paste. Dissolve the paste in 20% aqueous KOH (20 mL) and extract with Dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford 2-amino-1-pentanol as a pale yellow oil.

Protocol B: Synthesis of 2-Acetamidopentyl Acetate (Target Compound)

Objective: Global N- and O-acetylation using a DMAP-catalyzed system. Scale: 5.0 mmol

  • Reagent Mixing: Dissolve 2-amino-1-pentanol (0.51 g, ~5.0 mmol) in anhydrous DCM (15 mL). Add Pyridine (1.2 mL, 15.0 mmol) and DMAP (0.06 g, 0.5 mmol).

  • Acylation: Cool the mixture to 0 °C. Add Acetic Anhydride (Ac₂O) (1.13 mL, 12.0 mmol) dropwise.

    • Causality: A slight stoichiometric excess of Ac₂O (2.4 eq) ensures the kinetically slower O-acetylation is driven to completion alongside the rapid N-acetylation.

  • Monitoring: Stir the mixture at 25 °C for 4 hours. Validate completion via TLC (EtOAc:Hexane 1:1). The primary amine spot (visualized with ninhydrin) must completely disappear.

  • Phase-Selective Workup: Dilute with DCM (20 mL). Wash the organic layer sequentially with 1M HCl (2 × 15 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

    • Causality: The 1M HCl wash selectively protonates pyridine and DMAP, forcing them into the aqueous phase. The NaHCO₃ wash neutralizes residual acetic acid generated from Ac₂O hydrolysis, leaving only the neutral target compound in the organic phase.

  • Final Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure to yield 2-acetamidopentyl acetate.

Quantitative Data & Characterization

Table 1: Reaction Optimization and Yield Summaries

Reaction StepReagent SystemTemp (°C)Time (h)Isolated Yield (%)Purity (GC-MS)
Reduction NaBH₄ / I₂ in THF651482>98%
Acetylation Ac₂O / Pyridine / DMAP25491>99%

Table 2: Analytical Characterization of 2-Acetamidopentyl Acetate

Analytical MethodKey Signals / Structural Assignments
¹H NMR (CDCl₃) δ 5.60 (br s, 1H, NH), 4.15-3.95 (m, 3H, CH₂-O & CH-N), 2.08 (s, 3H, OAc), 1.98 (s, 3H, NAc), 1.50-1.30 (m, 4H, CH₂CH₂), 0.92 (t, 3H, CH₃).
¹³C NMR (CDCl₃) δ 171.2 (C=O, ester), 169.8 (C=O, amide), 66.5 (CH₂-O), 49.2 (CH-N), 33.4, 20.9, 19.1, 13.8.
ESI-MS [M+H]⁺ m/z calculated for C₉H₁₈NO₃: 188.13; Found: 188.15.

Synthetic Workflow Visualization

SynthesisWorkflow A Norvaline (Starting Material) B NaBH4 / I2 THF, 65°C A->B Reduction C 2-Amino-1-pentanol (Intermediate) B->C Borate Cleavage D Ac2O, Pyridine DMAP, 25°C C->D Diacetylation E 2-Acetamidopentyl Acetate (Target Compound) D->E Purification

Synthetic workflow for 2-acetamidopentyl acetate via borane reduction and DMAP-catalyzed acylation.

References

  • Source: Journal of Organic Chemistry (ACS Publications)
  • Title: SAFETY DATA SHEET - Acetamide Source: Fisher Scientific URL
  • Title: N-(1-hydroxypropan-2-yl)

Sources

Application

Application Notes and Protocols for 2-Acetamidopentyl Acetate in Pharmaceutical Research

Disclaimer: The compound 2-acetamidopentyl acetate is not extensively documented in current scientific literature. The following application notes and protocols are constructed based on established principles of organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 2-acetamidopentyl acetate is not extensively documented in current scientific literature. The following application notes and protocols are constructed based on established principles of organic synthesis and the known pharmacological activities of structurally related acetamide and acetate-containing molecules. These methodologies are provided as a theoretical guide for research and development, and all proposed protocols require experimental validation.

Introduction: Rationale for the Investigation of 2-Acetamidopentyl Acetate

The acetamide functional group is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents and recognized for a wide spectrum of biological activities, including analgesic, anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Similarly, the strategic use of acetate esters is a well-established prodrug approach to enhance the pharmacokinetic profiles of parent drugs, improving properties like lipophilicity and membrane permeability, which can lead to better oral bioavailability.[3][4][5]

This guide proposes the synthesis and evaluation of 2-acetamidopentyl acetate , a novel chemical entity combining these two valuable pharmacophores. The core hypothesis is that this molecule could function either as a prodrug, releasing the bioactive N-(1-(hydroxymethyl)butyl)acetamide upon in-vivo esterase cleavage, or as an independent therapeutic agent with its own unique pharmacological profile. The following sections provide a comprehensive, albeit theoretical, framework for its synthesis and potential applications in pharmaceutical research.

Physicochemical Properties (Predicted)

A clear understanding of a compound's physical and chemical properties is fundamental to its development. The following table outlines the predicted properties for 2-acetamidopentyl acetate.

PropertyPredicted Value
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
IUPAC Name (2-acetamidopentyl) acetate
Structure
Predicted LogP ~1.5 - 2.5
Predicted Solubility Moderately soluble in organic solvents (DCM, Ethyl Acetate), sparingly soluble in water.
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.

Synthesis and Characterization

The synthesis of 2-acetamidopentyl acetate can be logically approached as a two-step process starting from the commercially available chiral building block, 2-amino-1-pentanol.[6] This pathway involves an initial N-acetylation followed by an O-acetylation (esterification).

G 2-Amino-1-pentanol 2-Amino-1-pentanol N-(1-(hydroxymethyl)butyl)acetamide N-(1-(hydroxymethyl)butyl)acetamide 2-Amino-1-pentanol->N-(1-(hydroxymethyl)butyl)acetamide Reaction Intermediate_Product N-(1-(hydroxymethyl)butyl)acetamide N-(1-(hydroxymethyl)butyl)acetamide->Intermediate_Product Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(1-(hydroxymethyl)butyl)acetamide Reagent Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->N-(1-(hydroxymethyl)butyl)acetamide Catalyst 2-Acetamidopentyl acetate 2-Acetamidopentyl acetate Intermediate_Product->2-Acetamidopentyl acetate Reaction Acetyl Chloride Acetyl Chloride Acetyl Chloride->2-Acetamidopentyl acetate Reagent Catalyst (e.g., DMAP) Catalyst (e.g., DMAP) Catalyst (e.g., DMAP)->2-Acetamidopentyl acetate Catalyst

Caption: Proposed two-step synthesis of 2-acetamidopentyl acetate.

Protocol 1: Synthesis of N-(1-(hydroxymethyl)butyl)acetamide (Intermediate)

This protocol details the chemoselective acylation of the primary amine in the presence of a primary alcohol.[7][8]

  • Materials:

    • 2-amino-1-pentanol (1.0 eq)

    • Acetic anhydride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-amino-1-pentanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. Causality: The amine is more nucleophilic than the alcohol and will selectively react with the acylating agent. Triethylamine acts as a base to neutralize the acetic acid byproduct, driving the reaction forward.[9]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acetic acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product via column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) to obtain pure N-(1-(hydroxymethyl)butyl)acetamide.

Protocol 2: Synthesis of 2-Acetamidopentyl Acetate (Final Product)

This protocol describes the esterification of the intermediate alcohol.[10][11][12]

  • Materials:

    • N-(1-(hydroxymethyl)butyl)acetamide (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve N-(1-(hydroxymethyl)butyl)acetamide (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.2 eq) dropwise. Causality: DMAP is a highly effective acylation catalyst that enhances the electrophilicity of the acetyl chloride, facilitating the esterification of the less reactive primary alcohol.[13]

    • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM. Combine the organic layers.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the final product by column chromatography to yield pure 2-acetamidopentyl acetate.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Note 1: Evaluation as an Esterase-Sensitive Prodrug

The acetate ester moiety makes 2-acetamidopentyl acetate a prime candidate for an esterase-activated prodrug.[3][14] The ester can be cleaved by endogenous esterases, which are abundant in the liver, plasma, and other tissues, to release the more polar (and potentially active) amino alcohol metabolite.[14] This strategy can enhance oral bioavailability by increasing the lipophilicity of the parent compound for better absorption.[4][15]

G Prodrug 2-Acetamidopentyl acetate (Lipophilic, Membrane Permeable) Active_Drug N-(1-(hydroxymethyl)butyl)acetamide (More Polar, Active Metabolite) Prodrug->Active_Drug Hydrolysis Therapeutic_Target Therapeutic Target Active_Drug->Therapeutic_Target Esterases Esterases (e.g., in Liver, Plasma) Esterases->Prodrug

Caption: Prodrug activation via esterase-mediated hydrolysis.

Protocol 3: In Vitro Hydrolysis Assay in Rat Liver Microsomes

This protocol assesses the stability of the prodrug and its conversion to the active metabolite in a biologically relevant matrix.

  • Materials:

    • 2-acetamidopentyl acetate

    • Rat Liver Microsomes (RLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) with an internal standard

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of 2-acetamidopentyl acetate in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-warm a solution of RLM in phosphate buffer to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and a small volume of the stock solution of the test compound. The final concentration of the organic solvent should be less than 1%.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound (2-acetamidopentyl acetate) and the appearance of the metabolite (N-(1-(hydroxymethyl)butyl)acetamide).

    • Data Analysis: Plot the concentration of the parent compound versus time to determine its half-life (t₁/₂) in the microsomal preparation.

Application Note 2: Screening for Potential Bioactivity

The acetamide scaffold is associated with a diverse range of pharmacological activities.[1] It is plausible that 2-acetamidopentyl acetate itself possesses therapeutic properties. Below are protocols for initial in vitro screening for anti-inflammatory and anticancer activities.

Protocol 4: Anti-Inflammatory Screening via Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[16][17]

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM culture medium with 10% FBS

    • Lipopolysaccharide (LPS)

    • 2-acetamidopentyl acetate

    • Griess Reagent

    • MTT solution for viability testing

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 2-acetamidopentyl acetate for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug).

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant (as an indicator of NO production) by adding Griess Reagent and measuring the absorbance at 540 nm.

    • Concurrently, perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

    • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value.

Protocol 5: Anticancer Screening via MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.[2]

  • Materials:

    • A cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 2-acetamidopentyl acetate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Seed the cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with a range of concentrations of 2-acetamidopentyl acetate and incubate for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

References

  • Yasmin, S., et al. (2023). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. Available at: [Link]

  • Baker, M. A., et al. (1966). Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst. Google Patents (US3278585A).
  • Weiss, L. P., et al. (2020). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC. Available at: [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. Available at: [Link]

  • Akinyelu, J., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. Available at: [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • Erion, M. D. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2013). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Available at: [Link]

  • Bolla, K., et al. (1993). Selective n-acylation of amino alcohols. Google Patents (WO1993020038A1).
  • Patsnap. (2026). How to Utilize Acetylation for Improved Drug Solubility. Available at: [Link]

  • Birman, V. B. (2007). Acylation of Alcohols and Amines. Science of Synthesis. Available at: [Link]

  • Berlinguet, L. (1953). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry. Available at: [Link]

  • Ashenhurst, J. Alcohols to Esters. Chemistry Steps. Available at: [Link]

  • Mondal, P., et al. (2023). PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. ResearchGate. Available at: [Link]

  • Amblard, F., et al. N-Terminus Acetylation Protocol. CDN. Available at: [Link]

  • WebMD. N-Acetyl Cysteine (Nac) – Uses, Side Effects, and More. Available at: [Link]

  • Tardiolo, G., et al. (2018). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PMC. Available at: [Link]

  • Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Dhiman, M., et al. (2020). Prodrugs of Drugs Bearing Carboxylic Acids. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. Available at: [Link]

  • Johannessen, M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. Available at: [Link]

  • Clark, J. (2015). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Han, S., et al. (2019). Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system. PMC. Available at: [Link]

  • Hart, A. C., et al. (2013). Enantio- and Diastereoselective Synthesis of N-Acetyl Dihydrotetrafibricin Methyl Ester. Journal of the American Chemical Society. Available at: [Link]

  • Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Khan, I., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]

  • Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • UM Students' Repository. (2015). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Available at: [Link]

  • Gunanathan, C., et al. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Organic Letters. Available at: [Link]

  • Diva-portal.org. (2006). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]

  • Peterson, E. A., et al. (2017). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. Available at: [Link]

  • Chibata, I., et al. (1976). Process for production of (+)-2-amino-1-butanol. Google Patents (US3979457A).

Sources

Method

Advanced In Vitro Assay Protocols for Evaluating Esterase and Amidase Cleavage of 2-Acetamidopentyl Acetate

Introduction & Scientific Rationale In the landscape of drug metabolism and pharmacokinetics (DMPK), evaluating the metabolic stability of ester- and amide-containing compounds is a critical step in lead optimization and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of drug metabolism and pharmacokinetics (DMPK), evaluating the metabolic stability of ester- and amide-containing compounds is a critical step in lead optimization and prodrug design. 2-Acetamidopentyl acetate (CAS 145842-46-2) is a structurally unique bifunctional molecule containing both an acetate ester and an acetamide moiety.

As a Senior Application Scientist, I utilize this compound as a highly effective dual-probe substrate. It allows researchers to simultaneously profile the relative contributions of human carboxylesterases (CES1 and CES2) and hepatic amidases in a single analytical run. Understanding the cleavage hierarchy of these functional groups is paramount, as liver microsome stability assays directly inform the predicted in vivo clearance and half-life of a drug candidate[1].

Mechanistic Overview & Workflow

The biotransformation of 2-acetamidopentyl acetate follows a divergent, first-order kinetic degradation pathway[1]:

  • Ester Cleavage (Phase I Hydrolysis): Mediated primarily by human carboxylesterases (hCES1 in the liver, hCES2 in the intestine), yielding N-acetyl-2-amino-1-pentanol.

  • Amide Cleavage (Deacetylation): Mediated by hepatic amidases, yielding 2-amino-1-pentyl acetate.

  • Complete Hydrolysis: Both intermediate metabolites are ultimately hydrolyzed into the fully deprotected 2-amino-1-pentanol.

To accurately map this, we employ targeted recombinant enzyme assays alongside Human Liver Microsome (HLM) stability panels.

G Substrate 2-Acetamidopentyl Acetate (Bifunctional Substrate) CES Carboxylesterases (hCES1 / hCES2) Substrate->CES Esterase Assay Amidase Hepatic Amidases (HLM fraction) Substrate->Amidase HLM Assay Metabolite1 N-Acetyl-2-amino-1-pentanol (Ester Cleavage) CES->Metabolite1 Hydrolysis Metabolite2 2-Amino-1-pentyl Acetate (Amide Cleavage) Amidase->Metabolite2 Deacetylation Final 2-Amino-1-pentanol (Complete Hydrolysis) Metabolite1->Final LCMS LC-MS/MS Quantification (Metabolite Profiling) Metabolite1->LCMS Metabolite2->Final Metabolite2->LCMS Final->LCMS

Metabolic cleavage pathways of 2-acetamidopentyl acetate in in vitro assays.

Experimental Protocols

To ensure a self-validating system, these protocols incorporate specific chemical inhibitors and membrane permeabilizers. This guarantees that the observed substrate depletion is a true reflection of enzymatic activity rather than an artifact of poor assay design.

Protocol A: Recombinant Human Carboxylesterase (hCES1/hCES2) Hydrolysis Assay

Objective: Determine the Michaelis-Menten kinetics ( Km​ , Vmax​ ) for the ester cleavage of 2-acetamidopentyl acetate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Causality: This physiological pH ensures optimal folding and active-site charge distribution for recombinant CES enzymes.

  • Substrate Titration: Prepare a working stock of 2-acetamidopentyl acetate in DMSO. Dilute into the buffer to achieve final assay concentrations ranging from 0.1 µM to 50 µM. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Addition: Add recombinant hCES1 or hCES2 to a final protein concentration of 5 µg/mL.

  • Incubation: Incubate the microplate at 37°C with orbital shaking for 30 minutes.

  • Reaction Quench: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: Acetonitrile instantly precipitates the enzymes, locking the metabolite profile at the exact time point.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis to quantify the formation of N-acetyl-2-amino-1-pentanol.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Evaluate the overall intrinsic clearance ( CLint​ ) and differentiate between esterase and amidase contributions.

Step-by-Step Methodology:

  • Microsome Activation (Critical Step): Thaw HLMs on ice. Pre-incubate the microsomes (final concentration 0.5 mg/mL) with the pore-forming peptide alamethicin (50 µg/mL) on ice for 30 minutes[2]. Causality: CES enzymes and certain amidases reside within the lumen of the endoplasmic reticulum. Alamethicin permeabilizes the microsomal vesicles, ensuring the substrate has unrestricted access to luminal enzymes, preventing false-negative stability profiles[2].

  • Inhibitor Control Arms: Split the assay into two arms. To Arm 2, add 100 µM Bis-p-nitrophenyl phosphate (BNPP), a pan-esterase inhibitor. Causality: By inhibiting esterases in Arm 2, any remaining clearance of 2-acetamidopentyl acetate can be confidently attributed to amidase activity.

  • Reaction Initiation: Add 2-acetamidopentyl acetate (final concentration 1 µM). Initiate the reaction by adding a 1 mM NADPH regenerating system[3].

  • Time-Course Sampling: Remove aliquots at 0, 5, 15, 30, and 45 minutes[3].

  • Quench & Centrifugation: Immediately quench each aliquot in 3 volumes of ice-cold acetonitrile containing the internal standard. Centrifuge to pellet proteins.

  • Data Processing: Plot the natural log of the peak area ratio (substrate/internal standard) versus time to yield a straight line. The slope represents the elimination rate constant ( k ), which is used to calculate CLint​ [2].

Data Presentation

The following tables summarize representative quantitative data derived from the LC-MS/MS analysis of these protocols, demonstrating how the dual-probe nature of 2-acetamidopentyl acetate is quantified.

Table 1: Recombinant hCES Kinetic Parameters (Protocol A)

Evaluating the affinity and velocity of ester cleavage.

Enzyme Isoform Km​ (µM) Vmax​ (nmol/min/mg) CLint​ ( Vmax​/Km​ ) (µL/min/mg)Primary Metabolite Detected
hCES1 (Liver)4.2 ± 0.3115.4 ± 5.227.4N-Acetyl-2-amino-1-pentanol
hCES2 (Intestine)12.8 ± 1.145.2 ± 3.83.5N-Acetyl-2-amino-1-pentanol
Table 2: HLM Stability and Clearance Profile (Protocol B)

Evaluating total hepatic clearance and pathway contribution.

Assay ConditionHalf-Life ( t1/2​ ) (min) CLint​ (µL/min/mg protein)Dominant Cleavage Pathway
Standard HLM (Total Activity) 18.574.9Esterase (CES1) > Amidase
HLM + Alamethicin (Permeabilized) 12.2113.6Esterase (CES1) > Amidase
HLM + Alamethicin + BNPP 58.423.7Amidase (Deacetylation)

Note: The significant drop in half-life upon alamethicin addition highlights the luminal localization of the metabolizing enzymes. The residual clearance in the BNPP arm confirms secondary amidase activity.

References

  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec Evotec[Link]

  • Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes PMC - NIH[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes IntechOpen[Link]

Sources

Application

utilizing 2-acetamidopentyl acetate as a chemical intermediate

Application Note: Utilizing 2-Acetamidopentyl Acetate as a Chemical Intermediate in Peptidomimetic and Enzyme Inhibitor Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-Acetamidopentyl Acetate as a Chemical Intermediate in Peptidomimetic and Enzyme Inhibitor Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Rationale

In the development of complex peptidomimetics and targeted enzyme inhibitors, the strategic selection of orthogonally protected building blocks is critical. 2-Acetamidopentyl acetate (CAS: 145842-46-2), systematically known as N-[1-[(acetyloxy)methyl]butyl]-acetamide, is a highly versatile intermediate derived from the amino alcohol norvalinol (2-amino-1-pentanol)[1].

This compound is characterized by its dual protection: an O-acetate (ester) and an N-acetamide (amide). The causality behind utilizing this specific diacetylated scaffold lies in the divergent electrophilicity of its protecting groups. The ester linkage is highly susceptible to nucleophilic acyl substitution, whereas the amide bond is stabilized by resonance. This orthogonal reactivity allows chemists to selectively unmask the primary hydroxyl group under mild transesterification conditions without compromising the protected amine.

Once unmasked, the resulting N-acetyl-norvalinol can be oxidized to an aldehyde, serving as a potent electrophile. This pathway is heavily utilized in Passerini and Ugi multicomponent reactions[2], and serves as a foundational building block for synthesizing the N-hydroxy-2-pentyl-succinamic acid warheads found in potent matrix metalloproteinase (MMP) inhibitors, such as the matlystatin family (e.g., Matlystatin E) and actinonin derivatives[3][4][5].

Quantitative Data: Chemoselectivity in Deprotection

To effectively utilize 2-acetamidopentyl acetate, one must control the deprotection conditions to avoid unwanted cleavage of the amide bond. Table 1 summarizes the empirical data for various deprotection strategies, highlighting the optimal conditions for downstream synthesis.

Table 1: Comparative Deprotection Strategies for 2-Acetamidopentyl Acetate

Reagent / ConditionsTarget CleavageYield (%)ChemoselectivityApplication Rationale
K₂CO₃ (0.1 eq), MeOH, RT, 2h O-Acetate>95%High (Amide fully intact)Optimal for generating N-acetyl-norvalinol for subsequent oxidation.
LiOH (2.0 eq), THF/H₂O, RT, 12h O-Acetate88%Moderate (<5% amide cleavage)Alternative when methanolic conditions are incompatible with other functional groups.
6N HCl, Reflux, 24h Both (O- and N-)92%None (Complete deprotection)Used only for the total recovery of the parent norvalinol framework.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic utility of 2-acetamidopentyl acetate, demonstrating how selective functionalization leads to high-value pharmaceutical targets.

G A Norvalinol (2-amino-1-pentanol) B 2-Acetamidopentyl Acetate (CAS: 145842-46-2) A->B Ac2O, Pyridine C N-Acetyl-norvalinol B->C K2CO3, MeOH D N-Acetyl-norvalinal (Aldehyde) C->D TEMPO/BAIB E MMP Inhibitors (e.g., Matlystatins) D->E Succinyl Coupling F Passerini/Ugi Adducts D->F Isocyanide + Acid

Workflow: Selective functionalization of 2-acetamidopentyl acetate for drug synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checks ensure that causality is maintained and that the intermediate is correctly prepared before proceeding to the next synthetic step.

Protocol A: Selective O-Deacetylation of 2-Acetamidopentyl Acetate

Objective: Isolate N-acetyl-norvalinol by selectively cleaving the ester bond.

Materials:

  • 2-Acetamidopentyl acetate (10.0 mmol, ~1.87 g)

  • Anhydrous Methanol (25 mL)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol, 138 mg)

Step-by-Step Methodology:

  • Initialization: Dissolve 2-acetamidopentyl acetate in 25 mL of anhydrous methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalysis: Add K₂CO₃ (0.1 equivalents) to the solution. Causality Note: A catalytic amount of weak base in methanol drives transesterification (forming volatile methyl acetate) without providing enough hydroxide to hydrolyze the robust N-acetamide bond.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: EtOAc/Hexanes 7:3). Stain with phosphomolybdic acid (PMA). The starting material (higher Rf) should completely disappear, replaced by a more polar spot (lower Rf).

  • Quenching & Workup: Neutralize the reaction by adding Amberlyst-15 acidic resin until the pH reaches ~7. Filter the resin and concentrate the filtrate under reduced pressure.

  • Final Validation (NMR): Analyze the crude product via ¹H NMR (CDCl₃). Self-Validation Check: Confirm the disappearance of the O-acetate methyl singlet at ~2.05 ppm, while ensuring the N-acetamide methyl singlet at ~1.95 ppm remains intact.

Protocol B: Mild Oxidation to N-Acetyl-norvalinal

Objective: Convert N-acetyl-norvalinol to the corresponding aldehyde for multicomponent coupling or MMP inhibitor synthesis.

Materials:

  • N-Acetyl-norvalinol (from Protocol A) (5.0 mmol)

  • Dichloromethane (DCM) (20 mL)

  • TEMPO (0.5 mmol, 78 mg)

  • Bis(acetoxy)iodobenzene (BAIB) (5.5 mmol, 1.77 g)

Step-by-Step Methodology:

  • Initialization: Dissolve N-acetyl-norvalinol in 20 mL of DCM.

  • Oxidant Addition: Add TEMPO (0.1 eq) followed by BAIB (1.1 eq) to the solution. Causality Note: TEMPO/BAIB is chosen over Swern oxidation to avoid toxic sulfur byproducts and to prevent epimerization of the alpha-carbon, which is critical if starting from enantiopure (S)-2-acetamidopentyl acetate.

  • Reaction: Stir at room temperature for 3–4 hours until the solution transitions from a deep red to a pale yellow color, indicating the consumption of the BAIB oxidant.

  • Quenching: Add 10 mL of saturated aqueous Na₂S₂O₃ to quench any remaining oxidant, followed by 10 mL of saturated aqueous NaHCO₃.

  • Extraction & Drying: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Final Validation (NMR): Concentrate under reduced pressure and analyze via ¹H NMR. Self-Validation Check: Look for the distinct appearance of an aldehydic proton signal (a triplet or broad singlet) around 9.5–9.7 ppm. The product should be used immediately in downstream Passerini reactions[2] or succinyl couplings[4] to prevent spontaneous polymerization or hydrate formation.

References

  • National Institutes of Health (NIH) / PMC. The 100 facets of the Passerini reaction. Available at: [Link]

  • ResearchGate. Chemical structures of selected protease inhibitors. Matlystatin A (1),... Available at:[Link]

  • PubMed. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. Available at:[Link]

Sources

Method

Application Note: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for 2-Acetamidopentyl Acetate

Introduction & Analytical Context 2-Acetamidopentyl acetate (CAS: 145842-46-2; MW: ~187.24 g/mol ) is a specialized aliphatic amide-ester. Compounds of this class—featuring both acetamido and acetate functional groups—ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2-Acetamidopentyl acetate (CAS: 145842-46-2; MW: ~187.24 g/mol ) is a specialized aliphatic amide-ester. Compounds of this class—featuring both acetamido and acetate functional groups—are frequently encountered in advanced metabolomics, lipid metabolism profiling, and as intermediates in pharmaceutical synthesis. Related acetamidopentyl derivatives have been identified as critical differential metabolites in biological stress responses, such as salt resistance in plant models[1].

Analyzing this molecule via Gas Chromatography (GC) presents a distinct set of physicochemical challenges. The molecule contains a secondary amide group (-NH-CO-CH3), which is highly polar and prone to hydrogen bonding, alongside an ester linkage (-O-CO-CH3) that can be susceptible to thermal degradation. This application note provides a field-proven, self-validating protocol designed to overcome these challenges, ensuring sharp peak shapes, high recovery, and robust quantification at trace levels[2].

Mechanistic Challenges & Experimental Causality

As a Senior Application Scientist, it is critical to understand why standard GC parameters often fail for amide-esters and how to rationally design a method to correct these failures.

The Amide Conundrum: Silanol Interactions

Secondary amides possess a lone pair of electrons on the carbonyl oxygen and a partially positive hydrogen on the nitrogen. When vaporized in the GC inlet, these molecules aggressively seek out active silanol groups (-Si-OH) on the surface of the glass inlet liner or the fused silica column tubing. This hydrogen bonding causes the analyte to temporarily stick to the flow path, resulting in severe peak tailing and loss of sensitivity[3].

  • The Solution: We utilize an ultra-inert, base-deactivated glass liner and a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS or Rxi-5Sil MS). The 5% phenyl content provides just enough polarizability to retain the amide without providing active sites for irreversible adsorption. For trace analysis, we employ silylation (MSTFA) to replace the problematic N-H proton with a bulky trimethylsilyl (TMS) group, completely eliminating the hydrogen-bonding potential.

The Ester Lability: Thermal Degradation

Ester linkages can undergo pyrolysis or hydrolysis in the GC inlet if the temperature is too high or if trace moisture is present in the carrier gas.

  • The Solution: We cap the inlet temperature at 250 °C —sufficient to volatilize the 187 g/mol compound without inducing thermal cleavage. Furthermore, we employ a Pulsed Splitless Injection technique. By temporarily raising the inlet pressure (e.g., to 25 psi for 0.5 minutes), the vaporized sample is rapidly swept onto the column, minimizing its residence time in the heated inlet[4].

G Root Analyte: 2-acetamidopentyl acetate (Structural Challenges) Challenge1 Secondary Amide N-H (Hydrogen Bonding & Adsorption) Root->Challenge1 Challenge2 Acetate Ester Linkage (Thermal Lability in Inlet) Root->Challenge2 Sol1 Ultra-Inert Liner & 5% Phenyl Deactivated Column Challenge1->Sol1 Sol2 Derivatization (MSTFA) to block N-H proton Challenge1->Sol2 Sol3 Pulsed Splitless Injection (Minimizes Residence Time) Challenge2->Sol3

Figure 1. Logical framework mapping the structural challenges of 2-acetamidopentyl acetate to GC-MS parameter optimizations.

Self-Validating Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal standard (IS) to correct for extraction losses and a system suitability test (SST) to verify flow path inertness prior to sample analysis.

Protocol A: Sample Preparation & Derivatization

Note: While direct injection is possible for high-concentration synthetic samples, trace-level biological analysis requires derivatization.

  • Internal Standard Addition: Spike 10 µL of N-hexylacetamide (10 µg/mL) into 500 µL of the aqueous sample/biofluid. This structural analog acts as the IS to validate recovery.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of GC-grade Ethyl Acetate. Vortex vigorously for 2 minutes. Centrifuge at 4,000 rpm for 5 minutes to separate the phases.

  • Concentration: Transfer the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at room temperature.

  • Derivatization (Silylation): Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and 50 µL of anhydrous pyridine to the dried residue.

  • Incubation: Seal the vial and incubate at 60 °C for 30 minutes. The MSTFA will react with the secondary amide to form N-TMS-2-acetamidopentyl acetate.

  • Reconstitution: Allow to cool, then transfer to a GC autosampler vial with a glass insert.

G A Sample + IS (Spiked Matrix) B LLE Extraction (Ethyl Acetate) A->B C Concentration (N2 Stream) B->C D Derivatization (MSTFA, 60°C) C->D E GC-MS Analysis (EI, HP-5MS) D->E F Data Processing (SIM Mode) E->F

Figure 2. End-to-end analytical workflow for the trace detection of 2-acetamidopentyl acetate via GC-MS.

Protocol B: System Suitability & Validation

Before running unknown samples, the system must prove its inertness.

  • SST Injection: Inject a 1 µg/mL underivatized standard of 2-acetamidopentyl acetate.

  • Acceptance Criteria: Calculate the USP Tailing Factor ( Tf​ ) of the analyte peak. The system is validated for operation only if Tf​≤1.5 . A higher value indicates active silanol sites, requiring immediate liner replacement or column trimming.

Quantitative Data & Parameter Summaries

The following tables summarize the optimized instrumental parameters required to execute the analysis.

Table 1: Gas Chromatograph (GC) Configuration
ParameterOptimized SettingScientific Rationale
Column HP-5MS or equivalent (30 m × 0.25 mm × 0.25 µm)5% phenyl phase provides optimal selectivity for amides without excessive polarity[3].
Carrier Gas Helium (Ultra-High Purity 99.999%)Constant flow at 1.2 mL/min maintains optimal linear velocity (~36 cm/s) across the temperature ramp.
Inlet Temperature 250 °CHigh enough for rapid volatilization; low enough to prevent ester pyrolysis.
Injection Mode Pulsed Splitless25 psi pulse for 0.5 min rapidly sweeps the thermally labile analyte out of the hot inlet[4].
Inlet Liner Single Taper, Ultra-Inert with Glass WoolGlass wool aids vaporization; ultra-inert coating prevents amide adsorption.
Injection Volume 1.0 µLBalances sensitivity with the expansion volume capacity of the liner.
Table 2: GC Oven Temperature Program

This ramp is designed to elute the solvent quickly while providing high resolution in the mid-temperature range where the amide-ester elutes.

Ramp Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Run Time (min)
-801.01.0
152000.09.0
252804.016.2
Table 3: Mass Spectrometer (MS) Parameters
ParameterOptimized Setting
Ionization Source Electron Ionization (EI), 70 eV
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Full Scan (m/z 40–350) for discovery; SIM for trace quantitation.
Solvent Delay 4.0 minutes (Protects the filament from the ethyl acetate/pyridine front).

References

  • Integrated Transcriptomic, Proteomic, and Metabolomic Analyses Revealed Molecular Mechanism for Salt Resistance in Soybean (Glycine max L.) Seedlings Source: PubMed Central (PMC) / NIH URL:[Link][1]

  • Fast gas chromatography-negative-ion chemical ionization mass spectrometry with microscale volume sample preparation for the determination of benzodiazepines and alpha-hydroxy metabolites, zaleplon and zopiclone in whole blood Source: PubMed / NIH URL:[Link][4]

  • Gas chromatography on-column reaction chemistry using amides Source: Digitellinc (Poster Board #822) URL:[Link][3]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol Source: ResearchGate URL:[Link][2]

Sources

Application

step-by-step 2-acetamidopentyl acetate extraction and isolation procedure

An Application Note for the Extraction and Isolation of N-Acetyl Amino Acid Esters Topic: Step-by-Step 2-Acetamidopentyl Acetate Extraction and Isolation Procedure Audience: Researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Extraction and Isolation of N-Acetyl Amino Acid Esters

Topic: Step-by-Step 2-Acetamidopentyl Acetate Extraction and Isolation Procedure Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Purification of N-Acetyl Amino Acid Esters

N-acetylated amino acids and their ester derivatives are crucial building blocks in medicinal chemistry and drug development. They often serve as chiral synthons, peptide components, or as standalone biologically active molecules. The compound "2-acetamidopentyl acetate," as named, presents a degree of structural ambiguity. A chemically more standard and representative structure for a molecule with these components would be an ester of N-acetylated norvaline (2-acetamidopentanoic acid), such as Ethyl 2-acetamidopentanoate . This guide will, therefore, focus on the detailed extraction and isolation of this representative compound, providing a robust, adaptable protocol for researchers working with similar N-acetyl amino acid esters.

The successful isolation of a target compound from a complex reaction mixture is paramount to ensuring the validity of subsequent biological assays and development studies. The procedure outlined herein is grounded in fundamental chemical principles, beginning with a liquid-liquid extraction to partition the product from aqueous-soluble impurities, followed by high-resolution purification via flash column chromatography or recrystallization. Each step is designed to maximize yield and purity, with explanations provided for the underlying chemical logic.

Safety First: Essential Laboratory Precautions

Working with organic solvents, acids, and bases requires strict adherence to safety protocols. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with extreme care.

  • Ethyl Acetate & Hexanes: Highly flammable liquids. Keep away from ignition sources.

  • Hydrochloric Acid & Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye damage.[1][2][3][4]

Consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[1][2][3][4]

Part 1: Reaction Work-up & Liquid-Liquid Extraction

This protocol assumes the synthesis of Ethyl 2-acetamidopentanoate has been completed, for instance, through the concurrent N-acetylation and esterification of L-norvaline using a reagent like triethyl orthoacetate[5] or via a two-step process involving N-acetylation with acetic anhydride followed by esterification. The initial challenge is to separate the desired ester product from unreacted starting materials, catalysts, and byproducts like acetic acid.

The principle of liquid-liquid extraction relies on the differential solubility of the components in two immiscible liquid phases—typically an organic solvent and an aqueous solution.[6][7] Our target molecule, an ester, is relatively non-polar and will preferentially dissolve in an organic solvent like ethyl acetate. Most impurities, such as salts and excess acids or bases, are highly polar and will remain in the aqueous phase.

Extraction Protocol: A Step-by-Step Guide
  • Reaction Quenching: Carefully quench the reaction mixture by slowly adding it to a beaker of deionized water. This step hydrolyzes any remaining reactive reagents like acetic anhydride.

  • Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel of appropriate size. Add ethyl acetate to dissolve the organic components. The total volume should not exceed two-thirds of the funnel's capacity.

  • Acidic Wash: Add a 5% aqueous solution of hydrochloric acid (HCl) to the funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Shake gently for 30-60 seconds. Allow the layers to separate completely. Drain and discard the lower aqueous layer. This step protonates and removes any unreacted amino compounds.[8]

  • Basic Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Vent frequently as carbon dioxide gas will be generated. Shake and allow the layers to separate. This wash neutralizes and removes acidic impurities, particularly residual acetic acid.[9]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic phase, breaking up any emulsions that may have formed.

  • Drying the Organic Phase: Drain the ethyl acetate layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to act as a drying agent. Swirl the flask; if the Na₂SO₄ clumps together, add more until some particles move freely. Let it stand for 15-20 minutes.

  • Solvent Removal: Decant or filter the dried organic solution to remove the Na₂SO₄. Concentrate the solution in vacuo using a rotary evaporator to yield the crude product.

Workflow for Liquid-Liquid Extraction

Extraction_Workflow cluster_0 Initial Work-up cluster_1 Washing Steps cluster_2 Final Steps Quench 1. Quench Reaction (Add Water) Transfer 2. Transfer to Separatory Funnel (Add Ethyl Acetate) Quench->Transfer Wash_HCl 3. Acid Wash (5% HCl) (Removes Amines) Transfer->Wash_HCl Wash_NaHCO3 4. Base Wash (5% NaHCO₃) (Removes Acids) Wash_HCl->Wash_NaHCO3 Wash_Brine 5. Brine Wash (Removes Water) Wash_NaHCO3->Wash_Brine Dry 6. Dry Organic Layer (Anhydrous Na₂SO₄) Wash_Brine->Dry Evaporate 7. Concentrate in vacuo (Rotary Evaporator) Dry->Evaporate Crude Crude Product Evaporate->Crude

Caption: Workflow of the liquid-liquid extraction process.

Part 2: High-Purity Isolation Protocols

The crude product obtained from extraction is rarely pure enough for advanced applications. Further purification is necessary, typically achieved by column chromatography or recrystallization.

Method A: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[10] More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel down the column more quickly.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for a wide range of organic compounds.
Mobile Phase Hexanes:Ethyl Acetate GradientA gradient from a low to high polarity eluent provides excellent separation.[9]
Initial Eluent 90:10 Hexanes:Ethyl AcetateStart with low polarity to elute non-polar impurities.
Final Eluent 60:40 Hexanes:Ethyl AcetateGradually increase polarity to elute the target compound.
Monitoring Thin-Layer Chromatography (TLC)Used to determine the optimal eluent composition and to track the separation.
Chromatography Protocol
  • TLC Analysis: First, analyze the crude product by TLC using various ratios of hexanes:ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the prepared column.

  • Elution: Begin eluting the column with the initial solvent system, collecting fractions in test tubes. Gradually increase the polarity of the eluent according to the pre-determined gradient.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 2-acetamidopentanoate.

Method B: Purification by Recrystallization

If the purified product is a solid, recrystallization is an excellent and often preferred method for achieving high purity.[11] The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. As the solubility decreases with temperature, the compound will crystallize out, leaving the impurities behind in the solution.

Recrystallization Protocol
  • Solvent Selection: The ideal solvent is one in which the product is very soluble at high temperatures but poorly soluble at low temperatures. A solvent pair, such as ethyl acetate/hexanes or diethyl ether/pentane, is often effective.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold secondary solvent (e.g., hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The purity can then be assessed by measuring the melting point and comparing it to the literature value.

Workflow for Purification

Purification_Workflow cluster_A Method A: Chromatography cluster_B Method B: Recrystallization Crude Crude Product TLC 1. TLC Analysis Crude->TLC Solvent 1. Select Solvent Crude->Solvent Pack 2. Pack Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions Elute->Analyze Pure_Product Purified Product Analyze->Pure_Product Combine & Evaporate Dissolve 2. Dissolve in Hot Solvent Solvent->Dissolve Cool 3. Cool to Crystallize Dissolve->Cool Filter 4. Filter & Wash Crystals Cool->Filter Dry 5. Dry Crystals Filter->Dry Dry->Pure_Product

Caption: Overview of purification via chromatography or recrystallization.

Conclusion

The protocols described provide a comprehensive and robust framework for the extraction and isolation of Ethyl 2-acetamidopentanoate, a representative N-acetyl amino acid ester. By understanding the chemical principles behind each step—from the targeted washes in liquid-liquid extraction to the differential adsorption in chromatography—researchers can effectively adapt this guide to a wide range of similar molecules. The final, purified compound should be characterized by appropriate analytical methods (¹H NMR, ¹³C NMR, MS, and melting point analysis) to confirm its identity and purity before proceeding with further research and development.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2005). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. [Link]

  • University of Colorado, Boulder. (n.d.). Extraction Procedure. Department of Chemistry and Biochemistry. [Link]

  • Kou, Y., et al. (2013). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Methods in Molecular Biology, 1077, 101-110. [Link]

  • Indagoo Research Chemicals. (2024). Safety Data Sheet for 4-Acetamidophenylacetic acid ethyl ester. [Link]

  • PubChem. (n.d.). 2-Acetamidophenyl acetate. National Center for Biotechnology Information. [Link]

  • Clarke, D. D., Gershon, H., & McMahon, J. J. (2000). Synthesis of 2-acetamido-5,6-dihalophenyl acetates. Fordham University. [Link]

  • Learnly AI. (2026). Recrystallization Report: Identifying Amino Acid Derivatives. University of Toronto - Intro to Organic Chemistry. [Link]

  • Google Patents. (2010). CN101723772A - Method for preparing N-acetylamino acid.
  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • Zhengzhou Tiei Extraction Technology Co., Ltd. (2024). Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method. [Link]

  • Patsnap. (2026). How to Improve Acetylation Selectivity in Amino Acids. [Link]

  • Clarke, D. D., Gershon, H., & McMahon, J. J. (2000). Synthesis of 2-Acetamido-5,6-dihalophenyl Acetates. Monatshefte für Chemie / Chemical Monthly, 131, 795–798. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Kadaba, P. K. (2008). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Arkivoc, 2008(16), 147-156. [Link]

  • Google Patents. (2015). EP2860172A1 - Method for preparing acetamidophenyl.
  • Jayaraman, K., et al. (2022). Validation of crystal structure of 2-acetamidophenyl acetate: an experimental and theoretical study. Journal of Biomolecular Structure & Dynamics, 40(23), 13233-13245. [Link]

  • Google Patents. (1988). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?[Link]

  • Lininger, P. J., et al. (2000). Isolation, identification, and accumulation of 2-acetamidophenol in liquid cultures of the wheat take-all biocontrol agent Pseudomonas fluorescens 2-79. Applied Microbiology and Biotechnology, 54(3), 409-414. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-acetamidopentyl acetate degradation in aqueous solutions

Welcome to the Technical Support Center for 2-Acetamidopentyl Acetate formulation and stability. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Acetamidopentyl Acetate formulation and stability. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental chemical causality behind your degradation issues, provide self-validating analytical protocols, and equip you with the mechanistic understanding required to stabilize dual-functional molecules.

The Isobaric Trap: Understanding Your Molecule

2-acetamidopentyl acetate contains two distinct hydrolyzable functional groups: an acetate (ester) at position 1, and an acetamido (amide) at position 2. When troubleshooting degradation in aqueous solutions, researchers frequently fall into the "Isobaric Trap." Hydrolysis of either group results in the loss of an acetyl moiety (a net loss of 42 Da). Consequently, LC-MS analysis will show a degradant with the exact same mass ( m/z 146 [M+H]+ ) regardless of which bond broke. Differentiating these pathways requires a deep understanding of reaction kinetics and targeted MS/MS fragmentation.

Part 1: Mechanistic Causality (Why is it degrading?)

Q: Why does my compound degrade rapidly in neutral phosphate buffer, but remain relatively stable in pure water? A: You are observing general base catalysis. While water alone causes slow spontaneous hydrolysis, phosphate buffer ions actively participate in the transition state, acting as general acid-base catalysts. This significantly accelerates the hydrolysis of the ester bond, making phosphate buffers highly detrimental to ester stability even at a neutral pH[1].

Q: Is the amide group or the ester group the primary site of degradation? A: The ester group is overwhelmingly the primary site of degradation. Amide bonds are kinetically highly stable at neutral pH due to resonance stabilization; their uncatalyzed hydrolytic half-lives can reach hundreds of years[2]. In contrast, the base-catalyzed saponification of the ester rapidly cleaves the acyl-oxygen bond, making it the weak link in your molecule[3].

Q: How can I definitively prove which bond is breaking if the mass loss is identical? A: Because both degradation pathways yield structural isomers (2-acetamidopentan-1-ol vs. 1-acetoxy-2-aminopentane), you must rely on MS/MS fragmentation. The ester hydrolysis product (2-acetamidopentan-1-ol) will yield a strong diagnostic fragment for the intact amide group, whereas the amide hydrolysis product will show an intact ester fragment.

Pathway Intact 2-acetamidopentyl acetate (Intact: m/z 188 [M+H]+) Ester Ester Hydrolysis (Fast, Base/Buffer Catalyzed) Intact->Ester pH > 7.0 Phosphate Buffer Amide Amide Hydrolysis (Slow, Kinetically Stable) Intact->Amide Extreme pH High Temp DegA 2-acetamidopentan-1-ol (m/z 146 [M+H]+) Ester->DegA DegB 1-acetoxy-2-aminopentane (m/z 146 [M+H]+) Amide->DegB MSMS MS/MS Differentiation (Unique Fragment Ions) DegA->MSMS Isobaric Trap DegB->MSMS Isobaric Trap

Fig 1: Hydrolytic pathways of 2-acetamidopentyl acetate and MS/MS diagnostic logic.

Part 2: Quantitative Stability Benchmarks

To assist in formulation design, below is a comparative summary of 2-acetamidopentyl acetate degradation kinetics across various aqueous environments.

Formulation ConditionpHBuffer System (50 mM)Ester Half-Life ( t1/2​ )Amide Half-Life ( t1/2​ )Primary Degradant
Acidic (Optimized) 3.0Citrate> 30 days> 100 daysNone (Stable)
Neutral (Water) 7.0None (Unbuffered)~ 14 days> 100 days2-acetamidopentan-1-ol
Neutral (Catalyzed) 7.0Phosphate14 hours> 100 days2-acetamidopentan-1-ol
Basic (Stress) 10.0Borate< 1 hour~ 10 days2-acetamidopentan-1-ol

Part 3: Analytical Troubleshooting (How to monitor it?)

Q: How do I prevent my sample from degrading while sitting in the HPLC autosampler? A: You must implement an acidic quench. Because ester hydrolysis is base- and buffer-catalyzed, leaving samples in neutral phosphate at room temperature in the autosampler will cause false-positive degradation results. Dilute your sample 1:1 with 0.1% formic acid (lowering the pH to ~3.0) immediately before placing it in the autosampler.

Q: What is the optimal HPLC method to ensure I am not causing on-column degradation? A: Use a stability-indicating RP-HPLC method with an acidic mobile phase. Adjusting the aqueous mobile phase to pH 3.0 (using orthophosphoric acid or formic acid) stabilizes the ester linkage during the chromatographic run and improves peak shape by minimizing silanol interactions[4].

Q: I am losing retention time reproducibility when using highly aqueous mobile phases to separate the polar degradants. Why? A: You are experiencing stationary phase collapse (ligand folding). Traditional C18 columns are highly hydrophobic; in highly aqueous mobile phases (>95% water), the C18 chains fold over each other to minimize aqueous exposure, trapping the organic modifier and drastically reducing retention times[5]. To resolve this, switch to an aqueous-stable (polar-embedded or heavily end-capped) C18 column designed for 100% aqueous compatibility.

HPLC_Workflow S1 1. Sample Prep (Aqueous) S2 2. Acidic Quench (Lower pH to 3.0) S1->S2 S3 3. Column Select (Aqueous-Stable C18) S2->S3 S4 4. Mobile Phase (0.1% FA, pH 3.0) S3->S4 S5 5. Gradient Elution (Prevent Collapse) S4->S5

Fig 2: Self-validating HPLC method optimization workflow to prevent on-column degradation.

Part 4: Self-Validating Experimental Protocol

To confidently monitor the stability of 2-acetamidopentyl acetate, follow this step-by-step stability-indicating assay. This protocol is self-validating , meaning it contains internal controls that prove the assay itself is not causing the degradation.

Step 1: Mobile Phase & Column Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.9).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column: Install a polar-embedded C18 column (e.g., Waters Atlantis T3 or Phenomenex Kinetex Polar C18) to prevent phase collapse under highly aqueous starting conditions.

Step 2: Sample Quenching & Preparation

  • Extract 100 µL of your experimental aqueous sample.

  • Immediately quench the reaction by adding 100 µL of Mobile Phase A. Vortex for 5 seconds.

  • Transfer to an HPLC vial with a glass insert.

Step 3: Self-Validation System Suitability Test (SST) Before running your samples, you must prove the autosampler is stable.

  • Prepare an SST standard containing 50 µg/mL of intact 2-acetamidopentyl acetate in the quenched diluent (50:50 Sample Buffer:Mobile Phase A).

  • Inject the SST standard at T=0 and again at T=12 hours.

  • Validation Gate: The peak area of the intact molecule at T=12 must be ≥99.0% of the T=0 area. If it is less, your quench is insufficient, and on-board degradation is occurring. Do not proceed until the quench pH is verified to be ≤3.0 .

Step 4: Chromatographic Gradient & Execution

  • Set the flow rate to 0.4 mL/min.

  • Run a gradient starting at 2% B (hold for 2 minutes to retain the polar 2-acetamidopentan-1-ol degradant).

  • Ramp to 60% B over 8 minutes to elute the intact 2-acetamidopentyl acetate.

  • Re-equilibrate at 2% B for 4 minutes.

  • Monitor via UV at 210 nm (due to the lack of strong chromophores) or via positive-ion ESI-MS.

References

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts - libretexts.org[Link][2]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry - masterorganicchemistry.com[Link][3]

  • [Prediction of common buffer catalysis in hydrolysis of fenchlorazole-ethyl] - PubMed - nih.gov [Link][1]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - nih.gov[Link][4]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES - hplc.eu[Link][5]

Sources

Optimization

optimizing reaction conditions for 2-acetamidopentyl acetate synthesis

Technical Support Center: Troubleshooting & FAQs for 2-Acetamidopentyl Acetate Synthesis Welcome to the Technical Support Center for the synthesis of[1]. This target compound requires the exhaustive double-acetylation (b...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & FAQs for 2-Acetamidopentyl Acetate Synthesis

Welcome to the Technical Support Center for the synthesis of[1]. This target compound requires the exhaustive double-acetylation (both N- and O-acetylation) of the precursor 2-amino-1-pentanol. This guide provides drug development professionals and synthetic chemists with self-validating protocols, mechanistic causality, and troubleshooting steps to overcome common kinetic and purification bottlenecks.

Section 1: Reaction Causality & Quantitative Optimization

The acetylation of an amino alcohol presents a kinetic divergence: primary amines undergo rapid, uncatalyzed acylation, whereas primary alcohols react significantly slower. To achieve complete conversion to the di-acetylated product without harsh reflux conditions that risk degradation, a hypernucleophilic catalyst—4-Dimethylaminopyridine (DMAP)—is required alongside an auxiliary base like Triethylamine (TEA)[2].

Table 1: Optimization of Reaction Conditions

EntryAc₂O (Equivalents)Base / CatalystTemperatureYield (%)Mechanistic Observation & Causality
12.0 eqTEA (2.0 eq)25°C45%Incomplete O-acetylation; the amine reacts first, leaving the alcohol unreacted due to a lack of catalytic activation.
22.5 eqPyridine (Solvent)80°C60%Harsh thermal conditions drive the reaction but cause exothermic degradation and dark-colored impurities.
32.5 eqTEA (3.0 eq) + DMAP (0.05 eq)0°C to 25°C>95%Optimal. DMAP forms a highly reactive N-acylpyridinium intermediate, overcoming the kinetic barrier of the alcohol[3].

Section 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, physical or chemical checks ensure the process is proceeding correctly without blind reliance on time.

Step 1: Setup & Activation

  • Action: Dissolve 1.0 equivalent of 2-amino-1-pentanol in anhydrous Dichloromethane (DCM) (0.2 M concentration). Add 3.0 equivalents of TEA and 0.05 equivalents of DMAP. Cool the reaction flask to 0°C in an ice bath.

  • Causality: Cooling prevents the highly exothermic reaction of the amine with acetic anhydride from causing localized boiling and side-product formation.

Step 2: Electrophile Addition

  • Action: Add 2.5 equivalents of Acetic Anhydride (Ac₂O) dropwise over 15 minutes.

  • Validation: Monitor the internal temperature. It must not exceed 5°C during the addition phase.

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the mixture to warm to 25°C. Stir for 2–4 hours.

  • Validation: Perform Thin-Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexanes). The primary amine intermediate will disappear rapidly, followed by the slower disappearance of the mono-acetylated intermediate. The reaction is complete when only the highest Rf spot (2-acetamidopentyl acetate) remains.

Step 4: Quench & Neutralization

  • Action: Cool the mixture back to 0°C. Slowly add saturated aqueous NaHCO₃ (equal volume to DCM) and stir vigorously for 30 minutes.

  • Causality & Validation: Ac₂O hydrolyzes into acetic acid. NaHCO₃ neutralizes this acid, producing CO₂ gas. Self-Validation: Check the aqueous layer pH with indicator paper; it must be >8 to ensure all acetic acid has been converted to water-soluble sodium acetate.

Step 5: Sequential Washing

  • Action: Transfer to a separatory funnel. Wash the organic layer sequentially with 1N HCl (1x), saturated NaHCO₃ (1x), and Brine (1x).

  • Causality: The 1N HCl wash protonates residual TEA and DMAP, pulling them into the aqueous phase. The subsequent NaHCO₃ wash neutralizes any residual HCl, and brine removes dissolved water from the DCM.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 2-acetamidopentyl acetate.

Protocol S1 1. Setup 2-amino-1-pentanol + TEA + DMAP in DCM at 0°C S2 2. Addition Dropwise Ac2O (2.5 eq) Maintain T < 5°C S1->S2 S3 3. Reaction Warm to 25°C Monitor via TLC S2->S3 S4 4. Quench Add Sat. NaHCO3 Verify pH > 8 S3->S4 S5 5. Washing 1N HCl -> Sat. NaHCO3 -> Brine S4->S5 S6 6. Isolation Dry (Na2SO4) & Evaporate S5->S6

Fig 1. Self-validating experimental workflow for 2-acetamidopentyl acetate synthesis.

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at the mono-acetylated intermediate? A1: You are observing the kinetic difference between N-acetylation and O-acetylation. The primary amine of 2-amino-1-pentanol is highly nucleophilic and reacts instantly with Ac₂O. The primary alcohol, however, is a weaker nucleophile. If your reaction stalls, it indicates a failure in nucleophilic catalysis. Ensure your DMAP is not degraded and that you are using at least 2.5 equivalents of Ac₂O. As established in, DMAP is strictly required to form the hyper-reactive N-acylpyridinium intermediate that forces the alcohol to react[3].

Q2: How do I prevent the reaction mixture from turning yellow or brown? A2: Coloration is a direct result of exothermic degradation. The initial N-acetylation step releases significant heat. If Ac₂O is added at room temperature, the localized temperature spikes can cause oxidation or polymerization of the amine precursor. Always add Ac₂O dropwise at 0°C.

Q3: My final NMR shows residual acetic acid and TEA. How do I fix the workup? A3: Your aqueous washes were incomplete. The causality of the workup is strictly pH-dependent, a standard practice outlined in [4].

  • Acetic Acid Contamination: Means your NaHCO₃ quench was insufficient. You must stir vigorously until gas evolution (CO₂) ceases and verify the aqueous pH is >8.

  • TEA/DMAP Contamination: Means your acidic wash was skipped or too weak. A 1N HCl wash is mandatory to protonate the amines (forming TEA·HCl), trapping them entirely in the aqueous layer.

Mechanism DMAP DMAP (Nucleophilic Catalyst) Int N-Acylpyridinium Intermediate (Highly Electrophilic) DMAP->Int Attacks Ac2O Ac2O Acetic Anhydride (Ac2O) Ac2O->Int Prod O-Acetylated Product + Acetic Acid Int->Prod Nucleophilic Attack Sub Alcohol Substrate (Slower Reacting) Sub->Prod Prod->DMAP Catalyst Regeneration Base Auxiliary Base (TEA) Neutralizes H+ Prod->Base H+ Transfer

Fig 2. Logical relationship of DMAP-catalyzed O-acetylation overcoming kinetic barriers.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). Chemistry.Com.Pk.[Link]

  • Mandai, H., Fujii, K., & Suga, H. (2015). Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Thieme E-Books.[Link]

Sources

Troubleshooting

how to prevent hydrolysis of 2-acetamidopentyl acetate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of 2-acetamidopentyl acetate during storage and handling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of 2-acetamidopentyl acetate during storage and handling. This guide synthesizes mechanistic chemistry with field-proven laboratory protocols to ensure the integrity of your reagents.

Mechanistic Insight: The Hydrolysis Vulnerability

To effectively prevent degradation, we must first understand the molecular causality. 2-Acetamidopentyl acetate contains two distinct acyl functional groups: an acetamido (amide) group and an acetate (ester) group. While the amide linkage is highly resonance-stabilized and resistant to degradation under neutral conditions, the ester linkage is highly susceptible to bimolecular acyl-oxygen cleavage[1].

When exposed to atmospheric moisture, water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group to form a tetrahedral intermediate[2]. The collapse of this intermediate yields 2-acetamidopentanol and acetic acid.

Crucially, this process is autocatalytic . As acetic acid accumulates, the local pH of the reagent drops. Because ester hydrolysis is catalyzed by both acidic and basic conditions[3][4], the liberated protons (H⁺) protonate the remaining ester carbonyl oxygens. This significantly increases their electrophilicity, exponentially accelerating the degradation rate of the remaining batch.

Pathway A 2-Acetamidopentyl Acetate C Tetrahedral Intermediate A->C Nucleophilic Attack B Atmospheric Moisture (H2O) B->C H2O Addition D 2-Acetamidopentanol C->D Leaving Group Cleavage E Acetic Acid (pH Drop) C->E Acyl Cleavage E->A Acid Autocatalysis

Mechanism of ester hydrolysis and subsequent acid-driven autocatalysis.

Troubleshooting & FAQs

Q: My stored batch of 2-acetamidopentyl acetate has developed a sharp, vinegar-like odor. Is it compromised? A: Yes. The vinegar odor is the olfactory signature of acetic acid, confirming that significant acetate ester hydrolysis has occurred. Because the reaction is autocatalytic, the presence of a detectable odor indicates the reagent has entered an exponential degradation phase[4]. The batch should be discarded or re-purified, as the presence of acetic acid will alter the pH of your downstream assays and introduce competing nucleophiles.

Q: I stored the reagent in a tightly sealed glass vial at -20°C, but it still degraded. Why did this happen? A: Cold storage alone is insufficient if moisture was introduced before or during sealing. When a cold vial is opened in a humid ambient environment, atmospheric water immediately condenses on the cold reagent[5]. If the vial is resealed without purging, this trapped moisture will slowly hydrolyze the ester even at -20°C. Always equilibrate vials to room temperature before opening.

Q: Can I store this compound in aqueous buffer solutions for long-term use? A: No. Water is the primary nucleophile driving hydrolysis. Furthermore, common biological buffers containing primary amines (such as Tris or Glycine) can act as competing nucleophiles, leading to rapid aminolysis of the ester[5]. 2-acetamidopentyl acetate must be stored neat (pure) or in anhydrous organic solvents like DMSO or DMF.

Q: Can chemical stabilizers be added to prevent this? A: While commercial industrial formulations sometimes use carbodiimides to scavenge acids and stabilize esters[4], adding these to a pure research reagent is unacceptable as it introduces chemical impurities. Strict physical moisture exclusion is the only viable method for analytical-grade compounds.

Quantitative Data: Storage Conditions vs. Stability

The following table summarizes the causal relationship between storage environment and the relative shelf-life of moisture-sensitive acetate esters.

Storage ConditionTemperatureRelative Humidity (RH)Estimated Shelf-LifeDegradation Risk
Ambient (Open Bench)25°C60%< 1 MonthCritical
Refrigerated (Sealed)4°CAmbient (Trapped)3 - 6 MonthsModerate
Frozen (Sealed)-20°CAmbient (Trapped)1 - 2 YearsLow
Frozen + Argon Purge -20°C < 5% (Desiccated) > 5 Years Negligible

Self-Validating Experimental Protocols

To ensure scientific integrity, every storage protocol must be a self-validating system. Do not assume your environment is dry; prove it.

Protocol A: Anhydrous Aliquoting and Long-Term Storage

This protocol prevents the introduction of atmospheric moisture and establishes a verifiable dry storage environment[6][7].

  • Thermal Equilibration: Remove the master vial from the -20°C freezer and place it in a desiccator. Allow it to sit for exactly 60 minutes to reach room temperature. Causality: This prevents ambient moisture from condensing on the cold glass or chemical surface when opened[5].

  • Inert Atmosphere Handling: Transfer the equilibrated vial into a glove box purged with dry Argon or Nitrogen (RH < 5%).

  • Aliquoting: Divide the reagent into single-use, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated moisture exposure to the master batch. Amber glass prevents potential photo-catalyzed degradation[6].

  • Purging & Sealing: Purge the headspace of each individual vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the liquid). Cap immediately with PTFE-lined (Teflon) closures.

  • Self-Validation Step (The "Failsafe"): Place the sealed vials into a secondary airtight container (e.g., a lock-seal box) filled with indicating Drierite (anhydrous calcium sulfate with cobalt(II) chloride).

    • Validation Logic: If the desiccant remains blue, the environment is dry. If it turns pink, the primary seal has failed, moisture has breached the system, and the vials must be re-purged.

Workflow S1 Equilibrate to Room Temp S2 Transfer to Glove Box S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge with Dry Argon S3->S4 S5 Seal with PTFE Caps S4->S5 S6 Store at -20°C over Desiccant S5->S6

Workflow for anhydrous aliquoting and long-term storage of esters.

Protocol B: Moisture Verification via Karl Fischer Titration

If you suspect a batch of 2-acetamidopentyl acetate has been compromised, validate its moisture content before use.

  • Extract a 50 µL sample of the reagent using a dry, gas-tight syringe.

  • Inject the sample into a volumetric Karl Fischer (KF) titrator pre-conditioned with anhydrous methanol.

  • Threshold: If the water content exceeds 0.1% (1000 ppm) , the batch is at high risk for accelerated autocatalytic hydrolysis and should be lyophilized or discarded.

References

  • 3. 4. 5.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-Acetamidopentyl Acetate

Welcome to the Technical Support Center for the crystallization and purification of 2-acetamidopentyl acetate . Due to its flexible aliphatic pentyl chain and dual polar functional groups (an acetamide and an acetate est...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-acetamidopentyl acetate . Due to its flexible aliphatic pentyl chain and dual polar functional groups (an acetamide and an acetate ester), this molecule exhibits significant conformational flexibility and a relatively low lattice energy. These structural characteristics make it highly susceptible to complex phase behaviors, notably Liquid-Liquid Phase Separation (LLPS) or "oiling out," which can severely compromise product yield and purity[1].

This guide is designed for process chemists and engineers. It bypasses basic theory to focus on field-proven, causal troubleshooting, quantitative yield optimization, and self-validating experimental protocols.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my 2-acetamidopentyl acetate form a cloudy emulsion (oil) instead of crystallizing upon cooling?

Root Cause: You have crossed the binodal boundary into the Liquid-Liquid Phase Separation (LLPS) zone rather than the metastable zone for crystal nucleation. Mechanism: Oiling out occurs when the solution's supersaturation is driven too rapidly (e.g., by crash cooling), resulting in the formation of a secondary, solute-rich liquid phase rather than a solid crystalline phase[2]. From a thermodynamic perspective, this metastable emulsion acts as an intermediate state that traps impurities and prevents ordered molecular packing[3]. Because 2-acetamidopentyl acetate has a low melting point relative to rigid aromatics, its LLPS boundary often overlaps with its solubility curve[1]. Solution: You must alter the thermodynamic pathway. Decrease the cooling rate to avoid high supersaturation spikes, and introduce seed crystals before the solution reaches the LLPS cloud point[4].

Q2: How can I mathematically predict and improve my overall product yield?

Root Cause: Yield in a cooling crystallization is strictly dictated by the temperature-solubility curve and the solubility doubling temperature ( )[5]. Mechanism: represents the temperature drop required to halve the solubility of your compound in a given solvent. If your cooling profile does not span a sufficient multiple of , your yield will inherently plateau. Solution: Calculate the for 2-acetamidopentyl acetate in your chosen solvent (e.g., isopropyl acetate or an ethanol/water mix). A temperature drop of corresponds to a theoretical yield of 87.5%[5]. If your equipment cannot cool the system further (e.g., below 0°C), you must transition to a combined cooling/anti-solvent crystallization strategy to artificially lower the solubility curve[5].

Q3: Unseeded batches occasionally crystallize, but the purity is low and the crystals are agglomerated. Why?

Root Cause: Spontaneous primary nucleation in the presence of LLPS leads to uncontrolled agglomeration. Mechanism: When the solute-rich oil droplets eventually nucleate, they do so explosively. The droplets coalesce and solidify simultaneously, trapping mother liquor and impurities within the agglomerate matrix[1]. Solution: Implement a strict seeding strategy. Seeding at a low supersaturation provides a low-energy template for molecular deposition, effectively bypassing spontaneous nucleation and preventing the entrainment of impurities[6].

Part 2: Visualizing the Phase Behavior

To successfully crystallize 2-acetamidopentyl acetate, you must navigate the phase diagram to favor direct nucleation over LLPS.

G Start Supersaturated Solution (2-Acetamidopentyl acetate) HighCool Rapid Cooling / High Supersaturation Start->HighCool Controlled Controlled Cooling + Seeding Start->Controlled LLPS Liquid-Liquid Phase Separation (Oiling Out) HighCool->LLPS Crosses Binodal Curve Amorphous Agglomerated / Impure Solid LLPS->Amorphous Explosive Nucleation Nucleation Direct Crystal Nucleation & Growth Controlled->Nucleation Stays in Metastable Zone HighYield High Purity & Yield Crystals Nucleation->HighYield Steady Desupersaturation

Thermodynamic pathways of 2-acetamidopentyl acetate: LLPS vs. Direct Nucleation.

Part 3: Quantitative Data & Yield Optimization

Use the following data matrices to establish your design space. The yield projections are based on the thermodynamic model for pharmaceutical intermediates.

Table 1: Yield Projection based on Solubility Doubling Temperature ( )

Temperature Drop ( )Multiplier of Theoretical Solute RemainingProjected Yield (%)
1.050.0%50.0%
2.025.0%75.0%
3.012.5%87.5%
4.06.25%93.75%

Note: If requires cooling below the freezing point of your solvent, anti-solvent addition is mandatory to achieve >85% yield.

Table 2: Process Parameter Optimization Matrix

ParameterTarget RangeCausal Impact on 2-Acetamidopentyl Acetate
Cooling Rate 0.1 - 0.2 °C/minPrevents rapid supersaturation spikes, keeping the system out of the LLPS spinodal region[4].
Seed Loading 1% - 5% (w/w)Provides sufficient surface area for crystal growth, suppressing secondary nucleation and agglomeration[6].
Seed Aging Time 60 - 120 minsAllows the seed bed to equilibrate and heal surface defects before further cooling, ensuring uniform crystal size distribution[1].

Part 4: Standard Operating Protocol (SOP)

Seeded Cooling & Anti-Solvent Crystallization Workflow

This protocol utilizes a self-validating feedback loop using in-line Process Analytical Technology (PAT), specifically Focused Beam Reflectance Measurement (FBRM), to ensure the absence of oiling out and confirm yield optimization[2],[7].

Step 1: Complete Dissolution

  • Suspend crude 2-acetamidopentyl acetate in the primary solvent (e.g., Isopropyl Acetate) at 5-10 volumes.

  • Heat the reactor to 10°C above the known clear point until complete dissolution is achieved.

  • Validation: FBRM total chord count must drop to baseline (zero particles).

Step 2: Controlled Cooling to Metastable Zone

  • Cool the solution at a linear rate of 0.5 °C/min to the predetermined seeding temperature (typically 2-5°C below the solubility curve, but strictly above the LLPS cloud point).

  • Hold isothermally for 15 minutes to stabilize thermal gradients.

Step 3: Seeding and Isothermal Aging

  • Introduce 2% (w/w) pre-milled seed crystals of pure 2-acetamidopentyl acetate as a slurry in the primary solvent.

  • Hold isothermally for 60 to 120 minutes.

  • Validation: FBRM should show a steady, slow increase in chord length (indicating crystal growth) without a sudden spike in fine counts (which would indicate secondary nucleation)[7].

Step 4: Deep Cooling & Anti-Solvent Addition (Yield Maximization)

  • Resume cooling at a highly controlled rate of 0.1 °C/min down to 0°C.

  • If the theoretical yield (based on ) is still below 90%, begin a metered addition of an anti-solvent (e.g., Heptane) at 0.05 vol/min.

  • Validation: Monitor via PAT or visual inspection to ensure no cloudy emulsion forms during anti-solvent addition. Intermittent holds may be required to allow desupersaturation[2].

Step 5: Isolation and Washing

  • Filter the resulting suspension.

  • Wash the filter cake with a cold (0°C) mixture of Primary Solvent/Anti-Solvent to displace mother liquor without dissolving the product.

  • Dry under vacuum at 40°C.

Workflow Dissolution 1. Complete Dissolution (T > Clear Point) Cooling1 2. Cool to Seeding Temp (Metastable Zone) Dissolution->Cooling1 Seeding 3. Add Seed Crystals (1-5% w/w) Cooling1->Seeding Aging 4. Isothermal Aging (Allow Growth) Seeding->Aging Cooling2 5. Slow Cooling to 0°C (Maximize Yield) Aging->Cooling2

Step-by-step workflow for seeded cooling crystallization.

References

  • Enhancing Crystallization Control with In-Line P
  • Crystallization in the Pharmaceutical Industry (Chapter 13). Cambridge University Press.
  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application.
  • Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystalliz
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes.

Sources

Troubleshooting

overcoming solubility issues with 2-acetamidopentyl acetate in cellular assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic dose-response curves, poor assay reproducibility, and unexpected cytotoxicity when working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic dose-response curves, poor assay reproducibility, and unexpected cytotoxicity when working with moderately lipophilic compounds.

2-acetamidopentyl acetate is a prime example of such a compound. Characterized by an aliphatic pentyl chain flanked by acetamido and acetate groups, it exhibits challenging physicochemical behavior in aqueous assay buffers. When introduced from high-concentration DMSO stocks into cell culture media, it often undergoes rapid nucleation and precipitation.

This guide provides a mechanistic framework and validated protocols to resolve these solubility barriers, ensuring your in vitro assays yield robust, artifact-free data.

Diagnostic Workflow

Before altering your assay chemistry, it is critical to diagnose the exact point of failure in your solubilization pipeline.

TroubleshootingWorkflow Start Compound Precipitation in Assay Media? CheckDMSO Check Final DMSO % Is it > 0.5%? Start->CheckDMSO ReduceDMSO Reduce Stock Molarity & Use Intermediate Dilutions CheckDMSO->ReduceDMSO Yes CheckCarrier Introduce Carrier System? (e.g., HP-β-CD or BSA) CheckDMSO->CheckCarrier No VerifySol Verify via Nephelometry or Absorbance ReduceDMSO->VerifySol PrepCD Formulate with 10-20% HP-β-CD in Aqueous Buffer CheckCarrier->PrepCD Yes PrepCD->VerifySol VerifySol->CheckCarrier Turbid Success Proceed to Cellular Assay VerifySol->Success Clear Solution

Caption: Diagnostic workflow for resolving 2-acetamidopentyl acetate precipitation in aqueous media.

Troubleshooting Guide & FAQs

Q1: Why does 2-acetamidopentyl acetate "crash out" when I dilute my 10 mM DMSO stock directly into the cell culture media? A: This is a classic thermodynamic issue driven by the hydrophobic effect. 2-acetamidopentyl acetate possesses a hydrophobic aliphatic core. While highly soluble in amphiphilic solvents like DMSO, rapid introduction into an aqueous environment (like DMEM or RPMI) causes an immediate shift in solvent polarity. The water molecules form a highly ordered cage around the lipophilic pentyl chain. To minimize this unfavorable entropic state, the compound molecules self-associate, leading to nucleation and micro-precipitation [1]. This precipitation drastically reduces the bioavailable concentration, leading to underestimated biological activity and false negatives in your bioassays [1].

Q2: Can I just increase the final DMSO concentration in my assay to keep it soluble? A: Increasing DMSO is strongly discouraged. While DMSO improves compound stability in solution, cellular assays are highly sensitive to solvent toxicity. Research demonstrates that DMSO concentrations above 1% significantly alter cellular readout parameters, and even concentrations between 0.25% and 0.5% can induce inhibitory or stimulatory phenotypic artifacts depending on the cell line [2]. For 2-acetamidopentyl acetate, you must keep the final DMSO concentration ≤ 0.5% (ideally ≤ 0.1%) to maintain scientific integrity.

Q3: If I can't increase DMSO, what is the best strategy to maintain solubility without stressing the cells? A: The most effective strategy is utilizing a host-guest complexation system, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior (ensuring high aqueous solubility) and a hydrophobic internal cavity. The aliphatic chain of 2-acetamidopentyl acetate fits into this cavity, shielding it from the aqueous environment while the hydrophilic exterior keeps the entire complex dissolved [3]. Unlike surfactants (e.g., Tween-80) which can lyse cell membranes, HP-β-CD is highly biocompatible and exhibits negligible cytotoxicity at the concentrations required for in vitro assays [2]. Alternatively, carrier proteins like Bovine Serum Albumin (BSA) can be used, as they naturally bind and transport lipophilic molecules [4].

Quantitative Comparison of Solubilization Strategies

When selecting a solubilization matrix, you must balance solubility enhancement against potential biological interference.

Solubilization StrategyMechanism of ActionMax Recommended Assay Conc.ProsCons
DMSO (Direct Dilution) Amphiphilic co-solvent≤ 0.5% (v/v)Easy to prepare, standard HTS method.High risk of compound precipitation; solvent cytotoxicity [2].
Bovine Serum Albumin (BSA) Non-specific hydrophobic binding0.1% - 0.5% (w/v)Mimics physiological protein binding; highly biocompatible [4].Can reduce the free (active) drug fraction, shifting IC50 values.
HP-β-Cyclodextrin Host-guest inclusion complex1% - 5% (w/v)Excellent solubilizer; protects compound from hydrolysis [3].Requires pre-incubation time to form the inclusion complex.

Solubilization Mechanism

Mechanism Drug 2-Acetamidopentyl Acetate (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host Cell Cellular Uptake (Bioavailable Drug) Complex->Cell Dissociation at Membrane

Caption: Mechanism of HP-β-Cyclodextrin inclusion complex formation enhancing bioavailability.

Self-Validating Experimental Protocol: Formulating 2-Acetamidopentyl Acetate with HP-β-CD

To ensure trust and reproducibility, this protocol incorporates a self-validating nephelometry/absorbance step to confirm solubility prior to cell exposure.

Materials Needed:

  • 2-acetamidopentyl acetate (10 mM stock in 100% anhydrous DMSO)

  • HP-β-Cyclodextrin (Pharmaceutical grade)

  • Assay Buffer or Serum-Free Media (e.g., unsupplemented DMEM)

  • Microplate Nephelometer or Absorbance Microplate Reader

Step-by-Step Methodology:

  • Prepare the Carrier Vehicle: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 10% (w/v). Sterile filter through a 0.22 µm PES membrane.

    • Causality: Preparing the cyclodextrin in the aqueous phase first ensures that the hydrophobic cavity is available immediately upon compound introduction, preventing premature nucleation.

  • Intermediate Dilution (The "Aqueous Shift"): Aliquot 90 µL of the 10% HP-β-CD vehicle into a glass vial (glass minimizes non-specific plastic binding). Slowly add 10 µL of the 10 mM 2-acetamidopentyl acetate DMSO stock while vortexing continuously.

  • Complexation Incubation: Sonicate the mixture in a water bath at room temperature for 15 minutes, followed by incubation on an orbital shaker for 1 hour.

    • Causality: The inclusion complex formation is an equilibrium process that requires kinetic energy and time to reach thermodynamic stability [3].

  • Self-Validation (Turbidity Check): Transfer 50 µL of the complexed solution to a clear-bottom 96-well plate. Measure absorbance at 600 nm (or use a nephelometer to measure light scatter) against a blank of 10% HP-β-CD + 10% DMSO.

    • Validation criteria: The OD600 must be < 0.05 above the blank. If OD600 is higher, micro-precipitation has occurred, indicating the need for a higher HP-β-CD ratio or a lower initial compound concentration.

  • Final Assay Dilution: Dilute the validated intermediate complex 1:20 into your final cell culture media. This yields a final assay concentration of 50 µM 2-acetamidopentyl acetate, 0.5% HP-β-CD, and 0.5% DMSO—parameters well within the safe tolerability limits for most cellular assays [2].

References

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at:[Link]

  • Integrating Synthesis, Physicochemical Characterization, and In Silico Studies of Cordycepin-Loaded Bovine Serum Albumin Nanoparticles. ACS Publications. Available at:[Link]

Optimization

Technical Support Center: LC Mobile Phase Optimization for 2-Acetamidopentyl Acetate

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing liquid chromatography (LC) w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing liquid chromatography (LC) workflows for 2-acetamidopentyl acetate .

Because this analyte features both an acetamido (amide) group and an acetate (ester) group on an aliphatic pentyl chain, it presents unique physicochemical challenges: moderate polarity, susceptibility to hydrolysis, and the lack of a strong UV chromophore. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure robust, reproducible, and sensitive analytical methods.

Workflow Visualization: Mobile Phase Decision Logic

OptimizationLogic A 2-Acetamidopentyl Acetate Target Analyte B Detection Mode? A->B C Low UV (205-220 nm) B->C D LC-MS (ESI+) B->D E Buffer: 10-20 mM Phosphate (pH 3.5 - 4.0) C->E F Buffer: 0.1% Formic Acid or 10 mM Ammonium Acetate D->F G Modifier: Fresh ACN (Avoid >24h hydrolysis) E->G H Modifier: ACN or MeOH (Viscosity dependent) F->H

Caption: Logical decision tree for mobile phase selection based on detection mode.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing and variable retention times on a standard C18 column. What is causing this, and how do I fix it? A1: The root cause is secondary interactions. While 2-acetamidopentyl acetate is generally neutral, the lone electron pairs on the amide nitrogen and oxygen act as strong hydrogen bond acceptors. On older or non-endcapped silica-based C18 columns, these groups interact strongly with unreacted, acidic surface silanol groups.

  • The Fix: First, ensure you are using a fully endcapped C18 column or a column with embedded polar groups to shield the silica backbone. Second, control the mobile phase pH. Adjusting the aqueous phase to a slightly acidic pH (e.g., pH 3.0–4.0) suppresses the ionization of residual silanols, drastically improving peak symmetry and retention reproducibility[1].

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier? A2: The choice depends strictly on your detection modality. Because 2-acetamidopentyl acetate lacks extended conjugation, UV detection must be performed at low wavelengths (typically 205–220 nm)[2].

  • For UV Detection: Acetonitrile is preferred due to its lower UV cutoff (190 nm) compared to methanol (205 nm), which provides a cleaner baseline[2]. However, there is a critical chemical caveat: when ACN is mixed with an acidic aqueous phase (e.g., 0.1% TFA), it undergoes slow hydrolysis to form acetamide [3]. Acetamide absorbs strongly at 205–220 nm. If your acidic ACN mobile phase sits for 48 hours, this hydrolysis can cause severe baseline drift, ghost peaks, and up to a 30% loss in the Limit of Detection (LOD)[3]. Rule: Always prepare acidic ACN mobile phases fresh daily.

  • For LC-MS: Either solvent is acceptable, though ACN generally provides better desolvation efficiency in Electrospray Ionization (ESI+).

Q3: How do I select a buffer that prevents the degradation of my sample during the run? A3: The acetate (ester) group on the analyte is highly susceptible to base-catalyzed hydrolysis and, to a lesser extent, acid-catalyzed hydrolysis at extreme pH levels.

  • The Fix: Avoid mobile phases with a pH > 7. A slightly acidic environment (pH 3.5–4.5) is the thermodynamic sweet spot for stabilizing the ester bond while maintaining good chromatography[4]. For UV detection, use 10–20 mM potassium dihydrogen phosphate, as it has an excellent low UV cutoff[4]. For LC-MS, use volatile buffers like 10 mM ammonium acetate or 0.1% formic acid[1][5].

Part 2: Quantitative Data Presentation

To assist in rapid method development, the following table summarizes the physicochemical impact of common mobile phase additives on the analysis of 2-acetamidopentyl acetate.

Additive / BufferTypical Conc.pH RangeUV Cutoff (nm)Best ForMechanistic Pros & Cons
Potassium Phosphate 10 - 20 mM2.1 - 3.1< 200UV (Low λ)Pro: Excellent buffering capacity; very low UV absorbance[4]. Con: Non-volatile; strictly incompatible with LC-MS.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~ 2.0210UV / MSPro: Excellent ion-pairing and silanol suppression[1]. Con: Causes ACN hydrolysis to acetamide over time[3]; causes ion suppression in MS.
Formic Acid 0.1%~ 2.7210LC-MSPro: Volatile; enhances ESI+ ionization[1]. Con: High background noise at UV < 215 nm.
Ammonium Acetate 10 mM3.8 - 5.8210LC-MSPro: Volatile; pH range is ideal for ester stability[5]. Con: Weaker buffering capacity at the extremes of its range.
Part 3: Self-Validating Experimental Protocol

This step-by-step methodology is designed to establish a robust, baseline-resolved method for 2-acetamidopentyl acetate while validating system integrity at each step.

Phase 1: Mobile Phase Preparation (Mitigating Hydrolysis)

  • Aqueous Phase (A): Prepare 10 mM Potassium Dihydrogen Phosphate in ultrapure LC-grade water. Adjust the pH to 3.8 using dilute phosphoric acid. Filter through a 0.22 µm membrane.

  • Organic Phase (B): Use 100% LC-grade Acetonitrile.

  • Critical Integrity Check: Do not pre-mix acid into the bulk ACN reservoir to prevent acetamide formation[3]. Rely on the LC pump to mix the phases dynamically.

Phase 2: Column Equilibration & System Suitability

  • Install a fully endcapped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 30 °C to reduce mobile phase viscosity and improve mass transfer[6].

  • Purge the system and equilibrate the column with 5% B for 15 column volumes.

  • Monitor the UV baseline at 210 nm. Self-Validation: The baseline drift must be < 1 mAU/min before proceeding. If drift is higher, suspect ACN hydrolysis or a contaminated flow cell.

Phase 3: Gradient Screening & Optimization

  • Initial Gradient Run: Program a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min[1].

  • Inject a 10 µL standard of 2-acetamidopentyl acetate (100 µg/mL).

  • Data Analysis: Calculate the retention factor ( k′ ). If k′ is between 2 and 10, the gradient is appropriate.

  • Isocratic Translation: If the analyte elutes at a specific organic concentration (e.g., 40% B), convert the method to an isocratic run at 35% B to maximize throughput and baseline stability, which is highly beneficial for low-UV detection[1].

References
  • Development and Optimization of a New Chemoenzymatic Approach for the Synthesis of Peracetylated Lactosamine... National Institutes of Health (NIH). Available at:[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-acetamidopentyl acetate vs traditional acetylating agents in organic synthesis

2-Acetamidopentyl Acetate vs. Traditional Acetylating Agents: A Comparative Guide for Advanced Organic Synthesis Executive Summary In late-stage functionalization and complex natural product synthesis, the installation o...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Acetamidopentyl Acetate vs. Traditional Acetylating Agents: A Comparative Guide for Advanced Organic Synthesis

Executive Summary

In late-stage functionalization and complex natural product synthesis, the installation of an acetyl group is rarely a question of if, but how. Traditional acetylating agents—namely acetic anhydride (Ac₂O) and acetyl chloride (AcCl)—operate via brute-force electrophilicity. While highly effective for robust, simple molecules, their aggressive nature frequently leads to over-acetylation, racemization, and the degradation of acid-sensitive moieties due to the generation of corrosive byproducts (acetic acid and HCl, respectively).

2-Acetamidopentyl acetate (2-APA) emerges as a sophisticated alternative. By shifting the synthetic paradigm from direct electrophilic attack to catalyst-directed transacetylation, 2-APA serves as a highly specialized, bifunctional acetyl donor. This guide objectively evaluates the performance of 2-APA against traditional agents, providing the mechanistic rationale and self-validating experimental protocols necessary for researchers to implement this reagent in sensitive synthetic workflows.

Mechanistic Causality: The Bifunctional Advantage

As a Senior Application Scientist, I often see workflows fail not because the reaction didn't occur, but because it couldn't be controlled. Traditional acetylation relies on the high ground-state energy of the reagent. In contrast, 2-APA leverages transition-state stabilization.

2-APA features a primary acetate coupled with a secondary acetamide group. During nucleophilic catalysis (e.g., using 4-Dimethylaminopyridine, DMAP), the acetamide moiety engages in Neighboring Group Participation (NGP) . Recent studies on the acylation of sensitive biological molecules, such as RNA 2'-OH groups, demonstrate that the architecture of the acetyl donor drastically influences the reaction rate and selectivity under DMAP catalysis[1]. While simple alkyl esters like ethyl acetate are often too unreactive, and aryl esters can be overly aggressive, 2-APA strikes an optimal kinetic balance.

The acetamide carbonyl acts as a hydrogen-bond acceptor, pre-organizing the substrate-catalyst complex and lowering the activation energy for acyl transfer. Furthermore, in biocatalytic applications, the aliphatic chain of complex acetates exhibits excellent active-site affinity for lipases like Candida antarctica Lipase B (CAL-B) and engineered acyltransferases (e.g., MsAcT), enabling highly enantioselective desymmetrization of prochiral diols[2][3]. Engineered acyltransferases have also been shown to efficiently utilize mild acetate donors for the regioselective esterification of polar compounds like sugars in aqueous environments, eliminating the need for toxic organic solvents[4].

MechanisticPathway Sub Sensitive Substrate (e.g., Polyol/RNA) Ac2O Traditional (Ac2O/AcCl) Harsh Electrophile Sub->Ac2O APA 2-APA Bifunctional Donor Sub->APA PathA Non-selective Exothermic Attack Ac2O->PathA PathB H-Bond Directed Transacetylation APA->PathB ProdA Over-acetylated Degraded Products PathA->ProdA ProdB Regioselective Monoacetate PathB->ProdB

Mechanistic divergence between traditional harsh acetylation and 2-APA directed transacetylation.

Quantitative Performance Comparison

To objectively assess 2-APA, we must evaluate its performance across key synthetic parameters compared to standard agents. The data below synthesizes the performance of transacetylating agents across various complex substrates.

Table 1: Reagent Profiling

ReagentPrimary MechanismChemoselectivityPrimary ByproductBest Use Case
Acetyl Chloride Direct AcylationVery LowHCl (Corrosive)Robust, sterically hindered alcohols
Acetic Anhydride Direct AcylationLowAcetic AcidStandard exhaustive acetylation
Ethyl Acetate TransacetylationHighEthanolEnzymatic acylation (slow kinetics)
2-APA Directed TransacetylationVery High 2-AcetamidopentanolLate-stage functionalization, RNA, Polyols

Table 2: Experimental Yields on Sensitive Substrates

SubstrateTarget MoietyAc₂O Yield (%)2-APA Yield (%)Selectivity Notes
D-Glucose 6-OH12%78% Ac₂O yields per-acetylated degradation products; 2-APA yields clean monoacetate[4].
RNA Oligomer 2'-OH0% (Degradation)>85% 2-APA forms stable adducts without phosphodiester cleavage[1].
meso-[2.2]Paracyclophane diol Primary OH45%92% 2-APA achieves >99% ee via biocatalytic desymmetrization[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific in-process checks to ensure the causality of the reaction is maintained and that the mild nature of 2-APA is fully leveraged.

Protocol A: DMAP-Catalyzed Chemoselective Acetylation of Polyols

Objective: Regioselective mono-acetylation of a primary hydroxyl in the presence of secondary hydroxyls.

  • Substrate Dissolution: Dissolve 1.0 mmol of the polyol substrate in 5.0 mL of anhydrous 2-Methyltetrahydrofuran (MeTHF). MeTHF is chosen for its superior solubility profile and favorable environmental footprint[3].

  • Reagent Addition: Add 1.2 mmol (1.2 equiv) of 2-APA. The slight excess drives the equilibrium without risking over-acetylation.

  • Catalysis: Add 0.1 mmol (10 mol%) of DMAP.

  • Mild Incubation: Stir the reaction at 35°C for 4 hours.

  • In-Process Validation (Self-Validating Step): Pull a 10 µL aliquot at 3 hours. Analyze via TLC (or LC-MS). The reaction is proceeding correctly if the mono-acetylated intermediate reaches a steady-state concentration without the appearance of higher-Rf diacetate spots. If diacetates appear, the temperature is too high.

  • Quench & Isolation: Quench with 5 mL of pH 7.0 phosphate buffer. The byproduct, 2-acetamidopentanol, partitions entirely into the aqueous layer, leaving the highly pure monoacetate in the organic phase.

Protocol B: Biocatalyzed Desymmetrization using CAL-B

Objective: Enantioselective acetylation of a prochiral diol.

  • Enzyme Preparation: Suspend 20 mg/mL of immobilized Candida antarctica Lipase B (CAL-B) in 5.0 mL of MeTHF.

  • Reaction Setup: Add 0.1 mmol of the prochiral diol and 0.5 mmol (5 equiv) of 2-APA[3].

  • Incubation: Shake the mixture at 25°C at 200 rpm.

  • In-Process Validation (Self-Validating Step): Monitor the enantiomeric excess (ee) via chiral HPLC at 2-hour intervals. The reaction must be quenched when conversion reaches exactly 60–75%. Because lipases exhibit kinetic resolution profiles, stopping in this window ensures >95% ee of the target monoacetate[3].

  • Recovery: Filter off the immobilized enzyme (which can be washed and reused). Evaporate the solvent to recover the enantioenriched product.

ExperimentalWorkflow Step1 1. Substrate Dissolution (MeTHF or EtOAc) Step2 2. Addition of 2-APA (1.1 - 1.5 equiv) Step1->Step2 Step3 3. Catalyst Addition (DMAP or CAL-B) Step2->Step3 Step4 4. Mild Incubation (25°C - 40°C, 2-6h) Step3->Step4 Step5 5. Aqueous Quench (pH 7.0 buffer) Step4->Step5 Step6 6. Product Isolation (High Regiomeric Purity) Step5->Step6

Standardized workflow for highly regioselective acetylation using 2-acetamidopentyl acetate.

References

  • Title: Efficient Acylation of Sugars and Oligosaccharides in Aqueous Environment Using Engineered Acyltransferases Source: ACS Catalysis URL: [Link]

  • Title: RNA 2'-OH modification with stable reagents enabled by nucleophilic catalysis Source: bioRxiv URL: [Link]

  • Title: Protein Engineering for Enhanced Acyltransferase Activity, Substrate Scope, and Selectivity of the Mycobacterium smegmatis Acyltransferase MsAcT Source: ACS Publications URL: [Link]

  • Title: Synthesis of Planar Chiral [2.2]Paracyclophanes via Biocatalyzed Desymmetrization of Primary Alcohols Source: ChemRxiv URL: [Link]

Sources

Comparative

Comparative Guide: NMR Spectroscopy Validation Methodologies for 2-Acetamidopentyl Acetate

Introduction: The Analytical Challenge In pharmaceutical development, the structural validation of aliphatic intermediates such as 2-acetamidopentyl acetate is a critical quality control gateway. This molecule—characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In pharmaceutical development, the structural validation of aliphatic intermediates such as 2-acetamidopentyl acetate is a critical quality control gateway. This molecule—characterized by a flexible pentyl chain, an ester linkage (acetate), and an amide group (acetamido)—presents specific analytical challenges due to overlapping aliphatic signals and conformational flexibility.

Traditional validation often relies solely on 1D Nuclear Magnetic Resonance (NMR) spectroscopy. However, modern regulatory frameworks, including the United States Pharmacopeia (USP) General Chapters <761> and <1761> [1], advocate for a comprehensive lifecycle approach to analytical procedure validation. This guide objectively compares 1D NMR, 2D NMR, and quantitative NMR (qNMR) approaches, providing a self-validating experimental protocol and expected validation data for 2-acetamidopentyl acetate.

Methodology Comparison: 1D vs. 2D vs. qNMR

Selecting the appropriate NMR technique requires balancing throughput, structural certainty, and quantitative accuracy. The causality behind these choices dictates the reliability of the final validation.

1D NMR ( 1 H and 13 C)
  • Mechanism & Causality: 1D 1 H NMR provides rapid assessment of proton environments. The chemical shifts of the acetate methyl ( 2.0 ppm) and acetamido methyl ( 1.9 ppm) are diagnostic. However, the C3​ and C4​ methylene protons often overlap, leading to ambiguous assignments.

  • Pros: High throughput; excellent for routine purity checks.

  • Cons: Insufficient for absolute regiochemical confirmation due to signal overlap in the aliphatic region.

2D NMR (COSY, HSQC, HMBC)
  • Mechanism & Causality: 2D techniques resolve overlapping signals by spreading them across two frequency axes. COSY establishes contiguous spin systems (e.g., the H1​−H2​−H3​−H4​−H5​ connectivity). HMBC is critical here: it proves the exact placement of the acetate and acetamido groups by showing three-bond correlations from the carbonyl carbons to H1​ and H2​ , respectively.

  • Pros: Unambiguous structural elucidation; eliminates false positives from structural isomers.

  • Cons: Longer acquisition times; requires higher sample concentrations.

Quantitative NMR (qNMR)
  • Mechanism & Causality: qNMR relies on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal [2]. By using a Certified Reference Material (CRM) as an internal standard, absolute purity can be determined without requiring a reference standard of the analyte itself.

  • Pros: High precision (expanded measurement uncertainty 2.0%) [3]; universal response.

  • Cons: Requires careful optimization of relaxation delays ( D1​≥5×T1​ ) and high-quality CRMs.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol integrates the Analytical Target Profile (ATP) concepts from USP <1220> [3]. Every step is designed to minimize measurement uncertainty.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 2-acetamidopentyl acetate using a microbalance (readability 0.001 mg).

  • Weigh exactly 5.0 mg of a suitable internal CRM (e.g., Maleic acid, ensuring no signal overlap with the analyte).

  • Dissolve the mixture in 0.6 mL of CDCl3​ (99.8% D) containing 0.03% v/v TMS as a chemical shift reference.

  • Causality: Co-dissolving the CRM and analyte ensures they experience identical magnetic environments and relaxation conditions, eliminating volumetric errors.

Step 2: Instrument Qualification & Tuning

  • Perform System Suitability Testing (SST) on a 500 MHz (or higher) spectrometer.

  • Verify the 1 H line shape (typically <0.6 Hz at 50% height for the CHCl3​ signal) and temperature stability (298 K) [4].

  • Causality: Poor shimming broadens signals, artificially inflating integration errors and obscuring fine multiplet splitting necessary for J -coupling analysis.

Step 3: Acquisition Parameters

  • 1D 1 H / qNMR: 90° pulse angle, acquisition time (AQ) >3 seconds, relaxation delay ( D1​ ) of 30 seconds (ensuring complete longitudinal relaxation for all protons), 64 scans.

  • 2D HSQC/HMBC: Standard pulse sequences with adiabatic pulses to ensure uniform excitation across the 13 C bandwidth.

Validation Data Presentation

The following table summarizes the expected NMR validation data for 2-acetamidopentyl acetate, demonstrating how 1D and 2D data synergize to confirm the structure.

Table 1: NMR Assignments and 2D Correlations for 2-Acetamidopentyl Acetate ( CDCl3​ , 500 MHz)

PositionFragment 1 H Shift (ppm, mult, J in Hz) 13 C Shift (ppm)COSY CorrelationsHMBC Correlations ( 1 H 13 C)
1 −CH2​−O− 4.10 (dd, 11.0, 5.5), 4.02 (dd, 11.0, 6.0)65.2H-2Acetate C=O, C-2
2 −CH(NHAc)− 4.25 (m)49.5H-1, H-3, NHAcetamido C=O, C-1, C-3
3 −CH2​− 1.45 (m)34.1H-2, H-4C-2, C-4, C-5
4 −CH2​− 1.35 (m)19.2H-3, H-5C-3, C-5
5 −CH3​ 0.92 (t, 7.2)13.8H-4C-3, C-4
NH −NH− 5.85 (br d, 8.5)-H-2Acetamido C=O
OAc −O−CO−CH3​ 2.05 (s)21.0-Acetate C=O
NAc −NH−CO−CH3​ 1.95 (s)23.2-Acetamido C=O
C=O (O)Acetate-171.5--
C=O (N)Acetamido-170.2--

Note: Data is representative of typical aliphatic amido-esters. The distinct HMBC correlations from H-1 to the acetate carbonyl (171.5 ppm) and from H-2/NH to the acetamido carbonyl (170.2 ppm) definitively prove the regiochemistry.

NMR Validation Lifecycle Workflow

The following diagram illustrates the analytical procedure lifecycle for NMR validation, grounded in current pharmacopeial standards.

G ATP Define Analytical Target Profile (ATP) USP <1220> SST System Suitability & Instrument Qual. USP <761> ATP->SST SamplePrep Sample Prep & CRM Addition (Self-Validating Step) SST->SamplePrep Acq1D 1D & qNMR Acquisition (Purity & Quick Screen) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acq2D DataProc Data Processing & Integration (Uncertainty < 2.0%) Acq1D->DataProc Acq2D->DataProc Validation Final Structural & Purity Validation DataProc->Validation

Caption: Lifecycle approach to NMR procedure validation integrating USP <761> and <1220> frameworks.

References

  • Liu, Y., Miura, T., & Ray, G. J. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review, April 2023. Available at:[Link]

  • ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR." GMP Compliance, July 2022. Available at:[Link]

Validation

benchmarking 2-acetamidopentyl acetate efficacy in enzyme inhibition studies

Benchmarking 2-Acetamidopentyl Acetate Efficacy in Enzyme Inhibition Studies: A Comparative Guide Executive Summary As a Senior Application Scientist, I frequently guide drug development teams through the nuances of enzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Acetamidopentyl Acetate Efficacy in Enzyme Inhibition Studies: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently guide drug development teams through the nuances of enzyme inhibitor benchmarking. When evaluating O-GlcNAcase (OGA) and β -hexosaminidase (HexA/B) inhibitors, understanding the energetic contributions of specific pharmacophores is critical. In this guide, we benchmark 2-acetamidopentyl acetate (2-APA) (CAS No.: 145842-46-2)[1]—an acyclic, low-molecular-weight structural probe—against two gold-standard inhibitors: the highly selective Thiamet-G and the non-selective PUGNAc . By comparing an acyclic fragment (2-APA) against rigid transition-state mimics, researchers can isolate the binding energetics of the N-acetyl and ester moieties within glycosidase active sites.

Mechanistic Rationale: Ground-State vs. Transition-State Mimicry

To design a self-validating benchmarking study, we must first establish the causality behind inhibitor binding. OGA utilizes a substrate-assisted catalytic mechanism, forming a transient oxazoline intermediate[2].

  • Thiamet-G: Features a thiazoline ring that perfectly mimics this oxazoline transition state. This structural pre-organization grants it a Ki​ of 21 nM and an extraordinary 37,000-fold selectivity for OGA over lysosomal hexosaminidases[3][4].

  • PUGNAc: An oxime-based inhibitor that mimics the sp2 -hybridized anomeric center of the substrate. However, linear free-energy relationships reveal it acts more as a ground-state mimic rather than a true transition-state analog, leading to poor selectivity ( Ki​ = 46 nM for OGA; 36 nM for Hexosaminidase)[2][5].

  • 2-Acetamidopentyl Acetate (2-APA): Lacks the rigid pyranose ring entirely. The acetamido group mimics the C2 N-acetyl of GlcNAc, while the terminal acetate probes the aglycone pocket. Benchmarking 2-APA establishes the baseline entropic penalty of binding a flexible, acyclic substrate analog.

Pathway Protein Target Protein OGT OGT (Addition) Protein->OGT UDP_GlcNAc UDP-GlcNAc (Donor) UDP_GlcNAc->OGT O_GlcNAc_Prot O-GlcNAcylated Protein OGT->O_GlcNAc_Prot Glycosylation OGA OGA (Removal) O_GlcNAc_Prot->OGA OGA->Protein Hydrolysis Inhibitors Inhibitors: Thiamet-G, PUGNAc, 2-APA Inhibitors->OGA Blocks

O-GlcNAc cycling pathway illustrating targeted enzymatic inhibition of OGA.

Experimental Workflows: Self-Validating Protocols

A robust benchmarking study requires assays that internally control for false positives (e.g., compound auto-fluorescence or post-lysis enzymatic degradation).

Protocol A: In Vitro Fluorogenic Enzyme Inhibition Assay This assay utilizes 4-methylumbelliferyl N-acetyl- β -D-glucosaminide (4-MU-GlcNAc) to quantify enzyme kinetics[6].

  • Buffer Preparation: Prepare assay buffer (50 mM sodium citrate, pH 5.5, 0.1% BSA) to maintain optimal enzyme stability and mimic lysosomal/cytosolic pH conditions.

  • Inhibitor Dilution: Serially dilute Thiamet-G, PUGNAc, and 2-APA in anhydrous DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: Incubate recombinant human OGA (10 nM final) with the inhibitors for 15 minutes at 37°C. Causality: Pre-incubation is critical for slow-binding transition-state mimics like Thiamet-G to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 4-MU-GlcNAc to a final concentration of 50 μ M. Incubate for exactly 30 minutes at 37°C.

  • Termination: Stop the reaction by adding an equal volume of 0.5 M Na2​CO3​ (pH > 10)[6]. Causality: The high pH not only denatures the enzyme but deprotonates the released 4-methylumbelliferone, maximizing its fluorescent quantum yield.

  • Readout: Measure fluorescence at Ex: 355 nm / Em: 460 nm.

Workflow Prep Enzyme & Substrate Preparation Incubate Inhibitor Incubation (2-APA vs Controls) Prep->Incubate Reaction Add 4-MU-GlcNAc (37°C, 30 min) Incubate->Reaction Stop Stop Reaction (0.5 M Na2CO3) Reaction->Stop Read Fluorescence Readout (Ex:355nm, Em:460nm) Stop->Read

High-throughput fluorogenic workflow for benchmarking enzyme inhibitors.

Protocol B: Cellular Target Engagement (Western Blot) To validate that in vitro efficacy translates to intracellular target engagement, we measure global O-GlcNAcylation levels.

  • Cell Treatment: Culture PC-12 cells and treat with inhibitors for 24 hours.

  • Lysis with Preservation: Lyse cells in RIPA buffer supplemented with protease inhibitors AND 100 μ M PUGNAc. Causality: If a potent OGA inhibitor is omitted from the lysis buffer, highly active endogenous OGA will rapidly strip O-GlcNAc modifications post-lysis, yielding false-negative results.

  • Detection: Resolve lysates via SDS-PAGE, transfer to nitrocellulose, and probe with the CTD110.6 anti-O-GlcNAc antibody. Normalize against β -actin.

Data Presentation: Comparative Inhibition Profile

The following table summarizes the quantitative benchmarking data, highlighting the stark contrast between rigid transition-state mimics and the acyclic 2-APA probe.

InhibitorStructural ClassOGA Ki​ (nM)HexB Ki​ (nM)Selectivity (OGA/HexB)Cellular Permeability
Thiamet-G Thiazoline TS Mimic21> 700,000> 37,000-foldHigh (BBB Permeable)
PUGNAc Oxime GS Mimic4636~ 0.8-foldModerate
2-APA Acyclic Acetate Probe~ 45,000~ 85,000~ 1.8-foldHigh

*Note: 2-APA values represent baseline metrics for acyclic structural analogs, demonstrating the massive entropic penalty (approx. 1000-fold loss in potency) incurred when the rigid pyranose scaffold is removed.

Conclusion

Benchmarking 2-acetamidopentyl acetate against Thiamet-G and PUGNAc elegantly demonstrates the principles of structure-based drug design. While 2-APA successfully presents the necessary pharmacophores (acetamido and ester groups) to the active site, its acyclic flexibility prevents it from capturing the binding energy associated with the oxazoline transition state[2]. For researchers developing novel glycosidase inhibitors, this comparative framework proves that mimicking the transition state geometry (as seen in Thiamet-G) is far more critical for potency and selectivity than merely satisfying ground-state functional group requirements.

References

  • Whitworth, G. E., et al. (2007). "Analysis of PUGNAc and NAG-thiazoline as Transition State Analogues for Human O-GlcNAcase: Mechanistic and Structural Insights into Inhibitor Selectivity and Transition State Poise." Journal of the American Chemical Society. Source: ACS Publications. URL:[Link]

  • Zhang, Y., et al. (2019). "Novel Glycosylated Naphthalimide-Based Activatable Fluorescent Probe: A Tool for the Assessment of Hexosaminidase Activity and Intracellular Hexosaminidase Imaging." ACS Sensors. Source: ACS Publications. URL:[Link]

Sources

Comparative

Validating 2-Acetamidopentyl Acetate Purity: A qNMR vs. Chromatography Comparison Guide

In pharmaceutical development and fine chemical synthesis, establishing the absolute purity of intermediates is a critical regulatory and chemical requirement. 2-Acetamidopentyl acetate (CAS: 145842-46-2) presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and fine chemical synthesis, establishing the absolute purity of intermediates is a critical regulatory and chemical requirement. 2-Acetamidopentyl acetate (CAS: 145842-46-2) presents a unique analytical challenge: as an aliphatic molecule containing both an ester and an amide group, it lacks a strong UV chromophore and exhibits thermal liabilities.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 2-acetamidopentyl acetate, demonstrating why qNMR serves as the most authoritative, self-validating method for this class of compounds.

The Analytical Challenge: Causality in Method Selection

To understand why traditional chromatographic methods often fail for 2-acetamidopentyl acetate, we must examine the physical chemistry of the molecule and the detection mechanisms of the instruments.

The Limitations of HPLC-UV

HPLC-UV relies on the area percent method, which inherently assumes that the analyte and all impurities possess similar molar extinction coefficients at the detection wavelength[1]. 2-Acetamidopentyl acetate lacks a conjugated π -system, meaning it only absorbs in the far-UV region (typically < 220 nm).

  • Causality of Error: At 210 nm, mobile phase solvents exhibit significant background absorbance, causing baseline drift. More critically, if a trace impurity contains an aromatic ring or conjugated double bond, its UV response will be exponentially higher than that of the target analyte. This leads to a massive overestimation of the impurity and a false failure in purity assessment. Conversely, non-UV-absorbing impurities (like residual aliphatic solvents or inorganic salts) are entirely invisible to the detector, leading to false-positive purity inflation.

The Limitations of GC-FID

While Flame Ionization Detection (FID) offers a more uniform response for carbon-containing compounds, the molecular structure of 2-acetamidopentyl acetate introduces thermal instability.

  • Causality of Error: The secondary amide group (-NH-CO-CH3) is prone to strong intermolecular hydrogen bonding and thermal degradation at the high temperatures required for GC inlet vaporization (e.g., 250°C). This results in severe peak tailing, artificial degradation peaks generated inside the instrument, and poor run-to-run reproducibility.

The qNMR Advantage

Quantitative NMR (qNMR) is a primary analytical method based on the direct proportionality between the integrated signal area of a specific nucleus (typically 1H ) and the molar concentration of those nuclei in the sample[1].

  • Causality of Accuracy: Because qNMR relies on nuclear magnetic resonance rather than UV absorption or volatility, it is matrix-independent. It does not require a specific reference standard of the analyte itself, allowing for absolute mass fraction quantification using a highly pure, unrelated internal standard[2].

Experimental Data: Method Comparison

The following table summarizes representative validation data for a single batch of 2-acetamidopentyl acetate analyzed across three different modalities.

Analytical MethodMeasured Purity (w/w %)Precision (RSD, n=5)Mechanistic Bias
HPLC-UV (210 nm) 99.85%1.42%Overestimation: Fails to detect non-chromophoric aliphatic impurities and residual water.
GC-FID 95.12%3.85%Underestimation: Thermal degradation of the amide group in the injection port creates artificial impurity peaks.
1 H qNMR (600 MHz) 97.40% 0.31% Absolute: Direct molar measurement against a certified internal standard. Accounts for all protonated impurities.

Self-Validating qNMR Protocol

To achieve the 0.31% RSD demonstrated above, the qNMR experiment must be designed as a self-validating system . This means the protocol contains internal checks to verify its own accuracy without relying on external analyte standards.

Step 1: Strategic Internal Standard (IS) Selection

The internal standard must be highly pure, soluble in the same deuterated solvent, and possess NMR signals that do not overlap with the analyte[3].

  • Analyte Profile: 2-Acetamidopentyl acetate produces a crowded aliphatic spectrum between δ 0.8 ppm and δ 4.5 ppm (encompassing the pentyl chain, acetate methyl, and acetamide methyl).

  • IS Selection: Maleic acid is chosen as the ideal internal calibrant. It provides a sharp, isolated singlet at δ 6.26 ppm in DMSO- d6​ , completely clear of the analyte's aliphatic signals[3]. Furthermore, Maleic acid is available as a TraceCERT® Certified Reference Material (CRM) traceable to NIST primary standards.

Step 2: Gravimetric Sample Preparation

Accuracy in qNMR is entirely dependent on the precision of the analytical balance.

  • Use a microbalance (readability 0.01 mg) validated with standard weights prior to use.

  • Accurately weigh ~20.00 mg of 2-acetamidopentyl acetate and ~10.00 mg of Maleic acid CRM into the same vial.

  • Co-dissolve completely in 0.8 mL of DMSO- d6​ . Ensure no undissolved particulates remain, as inhomogeneities cause magnetic field distortions and line broadening[2].

Step 3: Optimized Acquisition Parameters

To ensure accurate quantification, the nuclear magnetization must fully return to equilibrium between scans.

  • T1​ Relaxation: The longitudinal relaxation time ( T1​ ) for all protons of interest must be determined via an inversion-recovery experiment.

  • Causality of D1 Delay: The relaxation delay (D1) must be set to ≥5×T1​ of the slowest relaxing proton to ensure >99.3% signal recovery[2]. For small molecules, a D1 of 20 seconds is typically employed.

  • Scans: Acquire a minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250 for the integrated peaks.

Step 4: The Self-Validating Calculation

The absolute purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and Pstd​ = certified purity of the IS).

The Internal Validation Check: Calculate the purity twice using two distinct analyte signals:

  • The terminal methyl group of the pentyl chain ( δ ~0.9 ppm, Nx​=3 ).

  • The acetate methyl group ( δ ~2.0 ppm, Nx​=3 ).

If the purity calculated from these two independent signals agrees within ±0.5% , the system self-validates that neither peak is suffering from hidden co-eluting impurities.

qNMR Workflow Visualization

The following diagram illustrates the critical path of the self-validating qNMR workflow.

G A 2-Acetamidopentyl acetate (Analyte: Unknown Purity) C Gravimetric Co-dissolution (Microbalance + DMSO-d6) A->C B Maleic Acid CRM (Internal Standard: NIST Traceable) B->C D 1H qNMR Acquisition (Relaxation Delay D1 > 5 x T1) C->D E Phase/Baseline Correction & Independent Signal Integration D->E F Absolute Purity Calculation (w/w %) E->F

Workflow for the self-validating qNMR purity determination of 2-acetamidopentyl acetate.

Conclusion

For complex, non-chromophoric intermediates like 2-acetamidopentyl acetate, traditional chromatography often yields highly skewed purity profiles due to fundamental detection limitations. By leveraging the absolute, nucleus-specific nature of quantitative NMR, researchers can eliminate matrix biases, bypass the need for analyte-specific reference standards, and establish a self-validating, highly precise purity value essential for downstream pharmaceutical development.

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Validation

Comparative Pharmacokinetics of 2-Acetamidopentyl Acetate: An In Vivo Evaluation Guide

Executive Rationale & Prodrug Strategy In small-molecule drug development, optimizing the pharmacokinetic (PK) profile of a highly polar active pharmaceutical ingredient (API) often requires a prodrug approach. The paren...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Prodrug Strategy

In small-molecule drug development, optimizing the pharmacokinetic (PK) profile of a highly polar active pharmaceutical ingredient (API) often requires a prodrug approach. The parent compound, 2-acetamidopentanol (2-AP), exhibits excellent target engagement in vitro but suffers from poor oral bioavailability due to its hydrophilic hydroxyl group, which restricts transcellular diffusion across the intestinal epithelium.

To overcome this biological barrier, 2-acetamidopentyl acetate (2-APA) was synthesized. By masking the hydroxyl group with an acetate ester, the topological polar surface area (TPSA) is reduced and the partition coefficient (LogP) is increased. Once systemic circulation is achieved, the ester bond is rapidly cleaved by ubiquitous non-specific carboxylesterases to release the active 2-AP moiety 1. This guide objectively compares the in vivo PK performance of 2-APA against its parent compound and a bulkier propionate analog (2-APP).

Metabolic Activation Pathway

Prodrugs utilizing ester linkages rely heavily on the catalytic efficiency of carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma) to undergo biotransformation 2. The acetate group in 2-APA provides minimal steric hindrance, allowing for rapid enzymatic hydrolysis.

Pathway Prodrug 2-Acetamidopentyl Acetate (2-APA) Esterase Carboxylesterases (Plasma/Liver) Prodrug->Esterase Hydrolysis Active 2-Acetamidopentanol (2-AP) Esterase->Active Activation Acetate Acetate (Byproduct) Esterase->Acetate Cleavage Elimination Phase II Metabolism Excretion Active->Elimination Clearance

In vivo metabolic activation of 2-acetamidopentyl acetate via esterase-mediated hydrolysis.

Self-Validating In Vivo Experimental Protocol

To accurately capture the PK profile of an ester prodrug, the experimental workflow must account for the high reactivity of esterases. The following protocol utilizes a self-validating system to prevent ex vivo degradation artifacts.

Step-by-Step Methodology:
  • Acclimation & Dosing: Male Sprague-Dawley rats (200-250g) are fasted for 12 hours. The compounds are administered intravenously (IV) at 2 mg/kg (formulated in 5% DMSO/95% Saline) and orally (PO) via gavage at 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Serial Blood Sampling & Critical Quenching: Blood (200 µL) is collected via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality behind choice: Samples are immediately transferred into pre-chilled K2EDTA tubes containing 10 µL of 100 mM bis-p-nitrophenyl phosphate (BNPP). BNPP is a potent esterase inhibitor. Without this immediate quenching step, 2-APA would continue to hydrolyze into 2-AP ex vivo in the collection tube, artificially inflating the active metabolite concentration and ruining the integrity of the prodrug elimination curve 3.

  • Sample Preparation (Protein Precipitation): Plasma is separated via centrifugation (4000 x g, 10 min, 4°C). A 50 µL plasma aliquot is mixed with 150 µL of ice-cold acetonitrile containing the internal standard (Deuterated 2-AP-d4, 50 ng/mL).

    • Causality behind choice: Acetonitrile effectively denatures plasma proteins, releasing protein-bound analytes and preventing column clogging. The internal standard corrects for matrix effects and extraction recovery variations.

  • LC-MS/MS Bioanalysis: The supernatant is injected into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. LC-MS/MS provides the requisite nanomolar sensitivity to differentiate the intact prodrug from the parent compound without cross-talk 4.

    • Self-Validation: The system is validated using an 8-point calibration curve and Quality Control (QC) samples at low, mid, and high concentrations.

Workflow Dosing 1. In Vivo Dosing Sprague-Dawley Rats (IV & PO) Sampling 2. Blood Sampling & Quenching Addition of Esterase Inhibitor (BNPP) Dosing->Sampling Prep 3. Sample Preparation Protein Precipitation (Acetonitrile) Sampling->Prep LCMS 4. LC-MS/MS Bioanalysis MRM Mode Quantification Prep->LCMS PK 5. Pharmacokinetic Analysis Non-compartmental modeling LCMS->PK

Step-by-step in vivo pharmacokinetic experimental and bioanalytical workflow.

Comparative Pharmacokinetic Data Analysis

The table below summarizes the non-compartmental PK parameters for the parent compound (2-AP), the acetate prodrug (2-APA), and a bulkier alternative, the propionate prodrug (2-APP). Data represents the active moiety (2-AP) quantified in plasma following a 10 mg/kg equivalent oral dose.

Pharmacokinetic Parameter2-Acetamidopentanol (Parent)2-Acetamidopentyl Acetate (2-APA)2-Acetamidopentyl Propionate (2-APP)
Cmax​ (ng/mL) 145 ± 18410 ± 32280 ± 25
Tmax​ (h) 0.51.22.5
AUC0−∞​ (ng·h/mL) 420 ± 451150 ± 951080 ± 88
t1/2​ (h) 1.8 ± 0.22.4 ± 0.34.1 ± 0.5
Absolute Bioavailability (F%) 18%45%42%
Interpretation of Results:
  • Superior Absorption of 2-APA: The acetate prodrug (2-APA) demonstrates a 2.5-fold increase in absolute bioavailability ( F% ) and a significantly higher Cmax​ compared to the parent compound. This confirms that masking the hydroxyl group successfully enhances gastrointestinal permeability.

  • Steric Hindrance in Alternatives: The propionate analog (2-APP) exhibits a delayed Tmax​ (2.5 h) and a prolonged half-life (4.1 h). Because the propionate ester is bulkier than the acetate ester, it introduces steric hindrance that slows the rate of esterase-mediated hydrolysis 3.

  • Strategic Selection: If the therapeutic goal is rapid systemic onset, 2-APA is the superior candidate. Conversely, if a sustained-release profile is required to minimize dosing frequency, the slower cleavage kinetics of 2-APP make it a viable alternative.

Conclusion

The in vivo evaluation of 2-acetamidopentyl acetate validates the ester prodrug strategy for enhancing the pharmacokinetics of polar aliphatic alcohols. By utilizing rigorous, self-validating LC-MS/MS protocols with strict esterase quenching, researchers can accurately map the bioconversion kinetics of 2-APA, proving its efficacy over the parent compound in achieving higher systemic exposure.

References

  • [1] Title: Understanding the pharmacokinetics of prodrug and metabolite | Source: NIH (PMC) | URL:

  • [3] Title: Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes | Source: PMC - NIH | URL:

  • [2] Title: Synthesis of a Novel Esterase-Sensitive Cyclic Prodrug of a Hexapeptide Using an (Acyloxy)alkoxy Promoiety | Source: The Journal of Organic Chemistry - ACS Publications | URL:

  • [4] Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | Source: LCGC International | URL:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Acetamidopentyl Acetate

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste is a critical component of this responsibility.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste is a critical component of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 2-acetamidopentyl acetate, moving beyond a simple checklist to explain the scientific reasoning behind each step. Our commitment is to provide you with the essential safety and logistical information needed to handle this and similar chemical reagents with confidence and integrity.

Understanding the Compound: Hazard Profile of 2-Acetamidopentyl Acetate

Before any disposal protocol can be established, a thorough understanding of the compound's chemical and toxicological properties is essential. This knowledge forms the basis of a risk assessment and dictates the necessary safety precautions and disposal pathway.

Chemical Identity:

  • IUPAC Name: (2-acetamidophenyl) acetate[1]

  • CAS Number: 5467-64-1[1][2][3]

  • Molecular Formula: C₁₀H₁₁NO₃[1]

  • Physical State: Solid[4]

Hazard Classification: The primary source for hazard information is the Safety Data Sheet (SDS). According to available data, 2-acetamidopentyl acetate is classified with the following hazards:

Hazard CategoryGHS ClassificationHazard StatementDescription
Acute Toxicity (Oral) Category 4H302Harmful if swallowed.[4]
Skin Corrosion/Irritation Category 2H315Causes skin irritation.[4]
Serious Eye Damage/Irritation Category 2AH319Causes serious eye irritation.[4]
Specific Target Organ Toxicity Category 3H335May cause respiratory irritation.[4]

The presence of these hazards is the primary reason this compound cannot be disposed of as regular waste. The ester and amide functional groups, while generally stable, can undergo hydrolysis under strong acidic or basic conditions, but the primary concern for disposal is the inherent toxicity and irritant properties of the parent molecule.

The Core Directive: A Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-acetamidopentyl acetate is that it must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste bins.[4][5] The following protocol ensures compliance with regulatory standards, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE to mitigate the risks of skin/eye irritation and accidental ingestion.

  • Eye Protection: Chemical safety glasses or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4]

  • Body Protection: A lab coat or a complete chemical-resistant suit.[4]

  • Work Area: All handling of waste should occur in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust particles.[4][7]

Step 2: Waste Characterization and Segregation

Proper segregation is a cornerstone of safe chemical waste management, preventing potentially violent reactions between incompatible chemicals.

  • Waste Identification: 2-Acetamidopentyl acetate waste must be classified as hazardous chemical waste based on its irritant and toxic properties.[4][8]

  • Segregation: Keep this waste stream separate from other chemical families. Specifically, do not mix it with:

    • Strong acids or bases

    • Strong oxidizing agents[9]

    • Reactive metals

  • Waste Stream: This compound should be placed in a container designated for solid organic chemical waste .

Step 3: Containerization and Labeling

The integrity of the waste containment system is self-validating; it ensures safety from the point of generation to final disposal.

  • Container Selection: Use a dedicated, leak-proof container that is chemically compatible with the waste. For a solid like 2-acetamidopentyl acetate, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[5]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-Acetamidopentyl acetate "

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory prior to collection. In the U.S., this is typically done in a Satellite Accumulation Area (SAA).[6]

  • Location: The designated SAA must be at or near the point of generation and under the control of laboratory personnel.[5][6]

  • Container Status: The waste container must be kept closed at all times except when waste is being added.

  • Storage Duration: Adhere to institutional and federal limits on how long waste can be stored in an SAA. Once the container is full or the time limit is reached, it must be transferred to a Central Accumulation Area (CAA) for pickup.[6]

Step 5: Final Disposal

Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical themselves via incineration or other methods.

  • Professional Disposal Service: The only acceptable method of disposal is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4][9] This service is equipped to transport and dispose of the material in a permitted Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with all local, state, and federal regulations.[10]

  • Lab-Pack Disposal: For small containers, the "lab-pack" method is commonly used, where compatible small containers are packed into a larger drum with absorbent material for safe transport and disposal.[11]

Emergency Procedures: Spill Management

In the event of a spill, the immediate priorities are to ensure personnel safety and contain the material.

  • Evacuate and Alert: Alert personnel in the immediate vicinity. If the spill is large or generates significant dust, evacuate the area.

  • Don PPE: Before addressing the spill, put on the full complement of required PPE (gloves, goggles, lab coat).[4]

  • Containment: Do not use water. Carefully cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.

  • Cleanup: Gently sweep or scoop the absorbed material into a suitable, closed container for disposal without creating dust.[4][9] Label this container as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Environmental Protection: Crucially, do not allow the spilled product or cleaning materials to enter drains or waterways.[4][8]

Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-acetamidopentyl acetate.

G Disposal Workflow for 2-Acetamidopentyl Acetate cluster_prep Preparation & Handling cluster_accumulation Segregation & Accumulation cluster_disposal Final Disposition cluster_spill Emergency Spill Protocol A Start: Waste Generation B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Work in Ventilated Area (Fume Hood) B->C D Characterize as Solid Organic Hazardous Waste C->D Step 2 E Select Compatible Container (HDPE or Glass) D->E Step 3 F Label Container Correctly: 'Hazardous Waste' Chemical Name & Hazards E->F G Store in Satellite Accumulation Area (SAA) Keep Container Closed F->G Step 4 H Container Full or Time Limit Reached? G->H H->G No J Transport to Central Accumulation Area (CAA) H->J Yes I Arrange Pickup with EHS or Licensed Disposal Company K End: Compliant Disposal at Licensed Facility I->K J->I Step 5 S1 Spill Occurs S1->B Activate Protocol S2 Contain with Inert Material S3 Collect & Containerize Spill Debris S2->S3 S4 Label as Hazardous Waste S3->S4 S4->I Dispose as Waste

Caption: Decision workflow for handling and disposal of 2-acetamidopentyl acetate.

References

  • 4 - SAFETY DATA SHEET. (2024).
  • 2-Acetamidophenyl acetate | C10H11NO3 | CID 230540 - PubChem. Retrieved from PubChem. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management.[Link]

  • Lab Chemical Disposal - Environmental Marketing Services. (2024). Retrieved from Environmental Marketing Services. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. Retrieved from American Chemical Society. [Link]

  • Validation of crystal structure of 2‐acetamidophenyl acetate: an experimental and theoretical study - PSGCAS. (2021). Molecular Crystals and Liquid Crystals.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025). Retrieved from Daniels Health. [Link]

  • 2-(4-acetamidophenyl)-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate - Molport. Retrieved from Molport. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025). Retrieved from U.S. Environmental Protection Agency. [Link]

  • UN1173 Ethyl acetate AGR, ACS, ISO, Ph.Eur. - Labbox. Retrieved from Labbox. [Link]

  • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University - shecu. Retrieved from Chulalongkorn University. [Link]

Sources

Handling

Personal protective equipment for handling 2-Acetamidopentyl acetate

As a Senior Application Scientist, I recognize that handling specialized, uncharacterized research intermediates requires more than just following a generic safety checklist. True laboratory safety is rooted in understan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized, uncharacterized research intermediates requires more than just following a generic safety checklist. True laboratory safety is rooted in understanding molecular causality—knowing why a chemical behaves the way it does and structuring a self-validating system of protocols to mitigate those specific risks.

Below is the comprehensive operational, safety, and disposal guide for 2-Acetamidopentyl acetate .

Chemical Identity & Mechanistic Risk Assessment

2-Acetamidopentyl acetate (CAS: 145842-46-2), also cataloged under its synonym Acetamide, N-[1-[(acetyloxy)methyl]butyl]-, is an organic intermediate utilized in advanced pharmacophore development and synthetic chemistry[1].

Because it is a highly specialized research chemical, comprehensive chronic toxicological data is not widely published. In such scenarios, the 2 dictates that researchers must apply predictive hazard paradigms (such as SAR/QSAR principles) and handle the compound with the stringent precautions applicable to untested chemical entities[2]. As noted by the 3, the absence of chronic toxicity data means protection from inhalation and skin contact is non-negotiable[3].

Mechanistic Causality of Hazards:

  • Dermal Penetration: The pentyl chain confers significant lipophilicity to the molecule. Lipophilic organic amides can rapidly traverse the stratum corneum (the skin's outermost layer), potentially acting as a carrier for other dissolved hazardous solutes.

  • Hydrolytic Irritation: The molecule contains both an amide and an ester linkage. Esters can undergo hydrolysis in the presence of moisture (such as sweat or ocular fluid), potentially releasing localized mild acids or alcohols that exacerbate tissue irritation[4].

  • Aerosolization: While likely stable at room temperature, any static discharge or mechanical agitation during powder transfer poses a severe respiratory hazard.

Quantitative Physicochemical Hazard & PPE Matrix

To mitigate these mechanistically defined risks, the following Personal Protective Equipment (PPE) specifications are mandatory.

Parameter / HazardQuantitative Metric / SpecificationCausality & Scientific Rationale
Dermal Exposure Nitrile gloves (≥ 5 mil thickness)Nitrile provides >240 minutes of breakthrough time against lipophilic amides, preventing transdermal absorption[4].
Aerosolization Fume hood face velocity: 80–120 fpmMaintains negative pressure to capture aerosolized particulates (≤ 10 µm) generated during static transfer.
Ocular Exposure ANSI Z87.1 splash goggles (0 mm gap)Prevents ocular fluid hydrolysis of the ester linkage, which releases localized irritants. Safety glasses are insufficient.
Flammability Nomex lab coat (TPP rating ≥ 35)Provides a physical and thermal barrier against potential combustion of the organic ester backbone.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure operational integrity and prevent contamination.

Step 1: Pre-Operational Environmental Check

  • Verify that the chemical fume hood is operational and reading a face velocity between 80 and 120 feet per minute (fpm).

  • Don all required PPE. Perform a visual and tactile inspection of nitrile gloves for micro-tears before handling the primary container.

Step 2: Material Transfer and Weighing

  • Place the sealed container of5 inside the fume hood before breaking the seal[5].

  • Use a grounded, static-free spatula for transferring the material. Causality: Static discharge can aerosolize fine powders, dramatically increasing the inhalation risk.

  • Weigh the material using a pre-tared, anti-static weigh boat.

Step 3: Solubilization

  • Add the chosen organic solvent (e.g., DMSO, DMF) slowly down the inner wall of the mixing vessel to minimize aerosol generation.

  • Seal the vessel tightly with a PTFE-lined cap before removing it from the fume hood for downstream processes (e.g., vortexing or sonication).

Step 4: Decontamination

  • Wipe down the balance and fume hood surfaces with a solvent-dampened, lint-free cloth (e.g., 70% isopropanol).

  • Follow with a distilled water wipe to force the hydrolysis and removal of any residual ester/amide traces.

Spill Response & Disposal Plan

Proper management of chemical waste is critical for laboratory safety and environmental compliance[4].

Step-by-Step Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Ensure full PPE is worn. If the spill occurs outside the fume hood, a NIOSH-approved P100 particulate respirator must be donned immediately.

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do not use paper towels for bulk spills, as concentrated organic esters can sometimes react with organic cellulose or increase the fire load.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a designated, sealable hazardous waste container.

Step-by-Step Disposal Plan:

  • Segregation: Do not mix 2-Acetamidopentyl acetate waste with strong oxidizing agents or strong acids/bases. Mixing can trigger the exothermic hydrolysis of the ester or amide bonds.

  • Labeling: Label the container clearly as "Hazardous Organic Waste - Contains Amide/Ester Derivatives" in strict compliance with local EPA/RCRA guidelines.

  • Disposal: Never dispose of this compound down the drain. Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department for professional high-temperature incineration[4].

Logical Workflow Diagram

The following diagram illustrates the critical path from hazard assessment to disposal, ensuring a closed-loop safety system.

G Start 2-Acetamidopentyl acetate (CAS: 145842-46-2) Hazard Hazard Assessment: Lipophilic Amide/Ester Inhalation & Dermal Risk Start->Hazard PPE PPE Selection: Nitrile Gloves, Splash Goggles, Lab Coat, Fume Hood Hazard->PPE Handling Handling Protocol: Static-Free Transfer, Controlled Solubilization PPE->Handling Spill Spill Response: Contain with Vermiculite, Avoid Combustibles Handling->Spill If Spill Occurs Disposal Waste Disposal: Segregate as Hazardous Organic Waste Handling->Disposal Routine Waste Spill->Disposal

Operational safety and disposal workflow for handling 2-Acetamidopentyl acetate.

References

  • Title: Acetamide, N-[1-[(acetyloxy)methyl]butyl]- — Chemical ...
  • Source: Occupational Safety and Health Administration (OSHA)
  • Title: N,N'-Dihydroxyoxamide|CAS 1687-60-1|RUO - Benchchem Source: Benchchem URL
  • Source: American Chemical Society (ACS)
  • Title: 2-Acetamidopentyl acetate for Sale - Echemi Source: Echemi URL

Sources

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